molecular formula C10H20N2O B2711552 N-(Sec-butyl)piperidine-4-carboxamide CAS No. 884497-62-5

N-(Sec-butyl)piperidine-4-carboxamide

Cat. No.: B2711552
CAS No.: 884497-62-5
M. Wt: 184.283
InChI Key: DYFRVVYYUVJLHC-UHFFFAOYSA-N
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Description

N-(Sec-butyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.283. The purity is usually 95%.
BenchChem offers high-quality N-(Sec-butyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Sec-butyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-8(2)12-10(13)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFRVVYYUVJLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of N-(Sec-butyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Scaffold Utilization

Executive Summary

-(Sec-butyl)piperidine-4-carboxamide is a versatile bifunctional building block extensively utilized in fragment-based drug discovery (FBDD) and lead optimization. Characterized by a secondary amine "handle" (the piperidine nitrogen) and a steric-rich amide interface (the sec-butyl group), this scaffold serves as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, kinase inhibitors (e.g., ALK inhibitors), and protease modulators.

This guide provides a rigorous technical analysis of its structural properties, stereochemical considerations, and validated synthetic protocols, designed for researchers requiring high-fidelity integration of this moiety into complex pharmacophores.

Structural Analysis & Stereochemistry
2.1 Stereochemical Complexity

The sec-butyl moiety introduces a chiral center at the C-alpha position of the amide side chain. This results in two enantiomeric forms:

  • (S)-N-(sec-butyl)...

  • (R)-N-(sec-butyl)...

Critical Consideration: In high-affinity ligand design, the methyl group of the sec-butyl chain often occupies a specific hydrophobic pocket. Using racemic sec-butylamine during synthesis yields a 1:1 mixture of diastereomers if other chiral centers exist in the final molecule, or a racemate if the rest of the molecule is achiral.

  • Recommendation: For Structure-Activity Relationship (SAR) studies, synthesize both enantiomers separately using commercially available (R)- or (S)-sec-butylamine to probe steric tolerance in the binding pocket.

2.2 Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation . The carboxamide substituent at position 4 prefers the equatorial orientation to minimize 1,3-diaxial interactions, although the energy barrier to the axial conformer is surmountable upon binding to a protein target.

StructuralLogic cluster_properties Pharmacophoric Features Core Piperidine Ring (Secondary Amine) Linker C4-Carboxamide (H-Bond Donor/Acceptor) Core->Linker Equatorial Preference P1 Solubility Vector (Piperidine N) Core->P1 Tail Sec-Butyl Group (Hydrophobic/Chiral) Linker->Tail Steric Bulk P2 Chiral Recognition (Sec-butyl C*) Tail->P2

Figure 1: Pharmacophoric decomposition of the N-(sec-butyl)piperidine-4-carboxamide scaffold.

Physicochemical Profile

The following properties are critical for assessing the "drug-likeness" of this fragment before elaboration.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 184.28 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant).
Formula

--
cLogP 0.6 – 0.9High water solubility; allows lipophilic appendages later.
TPSA ~41 ŲGood membrane permeability prediction.
pKa (Piperidine) ~10.8Basic. Will be protonated at physiological pH (7.4).
H-Bond Donors 2Amide NH, Piperidine NH.
H-Bond Acceptors 2Amide Carbonyl, Piperidine N.
Synthetic Pathways & Protocols

The most robust route involves the coupling of N-protected piperidine-4-carboxylic acid with sec-butylamine, followed by deprotection.

4.1 Validated Synthesis Workflow

SynthesisWorkflow Start Start: N-Boc-piperidine-4-carboxylic acid (CAS: 84358-13-4) Step1 Activation: EDC.HCl / HOBt or HATU / DIPEA Start->Step1 Step2 Coupling: Add sec-butylamine (Racemic or Chiral) Step1->Step2 Amide Bond Formation Intermediate Intermediate: N-Boc-N-(sec-butyl)piperidine-4-carboxamide Step2->Intermediate Step3 Deprotection: TFA/DCM or HCl/Dioxane Intermediate->Step3 Cleave Boc Final Product: N-(Sec-butyl)piperidine-4-carboxamide (Free Base or Salt) Step3->Final Neutralization

Figure 2: Step-wise synthetic route for high-purity isolation.

4.2 Detailed Experimental Protocol

Step 1: Amide Coupling (Boc-Protected Intermediate)

  • Reagents: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0°C for 15 minutes to activate the acid.

  • Addition: Add sec-butylamine (1.1 equiv) dropwise.

    • Note: Use (R)-(-)-sec-butylamine or (S)-(+)-sec-butylamine here if enantiopurity is required.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
    • Yield Expectations: 85–95%.

Step 2: N-Boc Deprotection

  • Acidolysis: Dissolve the intermediate in DCM (5 vol). Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane.

  • Reaction: Stir at RT for 1–2 hours.

    
     gas evolution will be observed.
    
  • Isolation:

    • For HCl Salt: Concentrate in vacuo. Triturate with diethyl ether to obtain a white solid.

    • For Free Base: Concentrate, redissolve in DCM, and wash with sat.

      
      . Dry organic layer and concentrate.[1]
      
Applications in Drug Discovery
5.1 Fragment-Based Drug Design (FBDD)

This molecule acts as a "linker-fragment." The piperidine nitrogen allows for Grow strategies:

  • Reductive Amination: Reacting with aldehydes to attach aryl/heteroaryl tails.

  • Sulfonylation/Acylation: Creating sulfonamides or ureas to target specific residues (e.g., active site serines or cysteines).

5.2 Known Pharmacological Relevance
  • ALK Inhibitors: Piperidine carboxamide derivatives have been identified as scaffolds for Anaplastic Lymphoma Kinase (ALK) inhibition in tumor therapies [1].[2]

  • Protease Inhibitors: The scaffold mimics peptide bonds, making it useful in designing inhibitors for proteases like SARS-CoV-2 PLpro [2].[3]

  • GPCR Modulators: The basic nitrogen and lipophilic amide mimic neurotransmitter structures (e.g., opioids, serotonin), often serving as the "address" domain in GPCR ligands.

Safety & Handling (SDS Summary)
  • Hazards:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5][6]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides produced).

References
  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling. Link

  • International Journal of Biological Macromolecules. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Link

  • MDPI. (2023). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. Link

  • PubChem. (2025).[7] Compound Summary: N-tert-butylpiperidine-4-carboxamide (Structural Analog). Link

  • Organic Syntheses. (2004). General Procedures for Boc-Piperidine Carboxamide Synthesis. Link

Sources

Technical Guide: Piperidine-4-carboxamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine-4-carboxamide scaffold (isonipecotamide) represents a privileged structure in modern medicinal chemistry, serving as a robust linker and pharmacophore in therapeutics ranging from metabolic enzyme inhibitors to GPCR modulators. Unlike its regioisomer nipecotamide (piperidine-3-carboxamide), the 4-substituted variant offers a plane of symmetry that simplifies stereochemical complexity while maintaining a critical balance between conformational flexibility and rigidity.

This guide provides a technical deep-dive into the design, synthesis, and optimization of piperidine-4-carboxamide derivatives, focusing on their utility as 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1) inhibitors
and Serotonin (5-HT) receptor modulators .

Structural Pharmacology & Pharmacophore Analysis

The utility of the piperidine-4-carboxamide core stems from its ability to project three distinct vectors for chemical exploration:

  • The Basic Center (N1): With a pKa

    
     10-11 (unsubstituted), the piperidine nitrogen serves as a primary anchor point, often forming salt bridges with conserved aspartate residues in GPCRs (e.g., Asp3.32 in aminergic receptors).
    
  • The Linker (Piperidine Ring): The chair conformation provides a defined spatial separation (

    
     5-6 Å) between the basic center and the amide functionality.
    
  • The Effector Motif (C4-Amide): The carboxamide group acts as a hydrogen bond donor/acceptor pair, critical for orienting the molecule within enzyme active sites or receptor orthosteric pockets.

Diagram 1: Pharmacophore Interaction Logic

The following diagram illustrates the functional vectors of the scaffold in a typical binding pocket.

Pharmacophore Scaffold Piperidine-4-carboxamide (Core Scaffold) N_Term N1 Position (Basic Center) Scaffold->N_Term Vector A C_Term C4 Amide (H-Bond Domain) Scaffold->C_Term Vector B Target_Asp Receptor Aspartate (Ionic Interaction) N_Term->Target_Asp Salt Bridge Target_Ser Enzyme Ser/Thr (H-Bond Network) C_Term->Target_Ser H-Bond Donor/Acceptor

Caption: Functional vectors of the piperidine-4-carboxamide scaffold interacting with theoretical receptor residues.

Therapeutic Case Studies

11 -HSD1 Inhibitors (Metabolic Syndrome)

Inhibition of 11


-HSD1, which converts cortisone to cortisol, is a validated strategy for treating type 2 diabetes and obesity. Piperidine-4-carboxamides have emerged as a leading scaffold due to their high metabolic stability compared to earlier sulfonamide analogs.
  • Mechanism: The amide carbonyl typically interacts with the catalytic Tyr183 or Ser170 in the enzyme's active site, while the bulky N-substituent occupies the hydrophobic pocket intended for the steroid core.

  • Key Optimization: To avoid inhibition of the renal isozyme 11

    
    -HSD2 (which causes hypertension), the amide nitrogen is often substituted with bulky, lipophilic groups (e.g., adamantyl or bicyclic systems) to exploit the larger hydrophobic pocket of type 1.
    
5-HT Receptor Modulators (CNS & GI)

The scaffold is ubiquitous in serotonin receptor pharmacology.

  • 5-HT4 Agonists: Compounds like Piboserod utilize the piperidine nitrogen to mimic the protonated amine of serotonin. The 4-carboxamide linker extends to interact with the aromatic cage of the receptor.

  • 5-HT2C PAMs: Recent studies have identified N-alkylpiperidine-4-carboxamides as Positive Allosteric Modulators (PAMs) for 5-HT2C, offering a pathway to treat obesity without the hallucinogenic side effects associated with 5-HT2A agonism.

Synthetic Methodologies

To ensure broad SAR exploration, a Divergent Synthesis strategy is recommended. This protocol allows for the late-stage introduction of diversity at either the Amide (R2) or the Amine (R1).

Diagram 2: Divergent Synthetic Workflow

Synthesis Start Boc-Isonipecotic Acid Step1 Amide Coupling (HATU/DIPEA, Amine R2-NH2) Start->Step1 Inter1 Intermediate A (Boc-Protected Amide) Step1->Inter1 Step2 Acidic Deprotection (4M HCl in Dioxane) Inter1->Step2 Inter2 Intermediate B (Free Piperidine Salt) Step2->Inter2 Step3 Reductive Amination (Aldehyde R1-CHO, STAB) Inter2->Step3 Final Final Product (N-Substituted Piperidine-4-carboxamide) Step3->Final

Caption: Standard divergent synthesis allowing late-stage R1 diversification via reductive amination.

Detailed Protocol: Amide Coupling & Reductive Amination

Objective: Synthesis of N-(adamantan-1-yl)-1-benzylpiperidine-4-carboxamide (Representative 11


-HSD1 inhibitor analog).
Step 1: Amide Coupling (Self-Validating System)
  • Reagents: Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate the acid (Solution turns yellow).

  • Addition: Add 1-Adamantylamine (1.1 eq). Stir at RT for 4 hours.

  • Validation (TLC): Check consumption of acid (stains with Bromocresol Green) and appearance of product (UV inactive, stains with Ninhydrin only after Boc removal, so use PMA or Iodine).

  • Workup: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid/HATU byproducts), and brine.

    • Why: The acid/base wash sequence ensures the organic layer contains only the neutral amide.

Step 2: Deprotection & Reductive Amination
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane for 1 hour. Evaporate to dryness to yield the HCl salt.

  • Free Basing (Critical): The salt must be neutralized for reductive amination. Suspend in DCM, add TEA (1.1 eq) before adding the aldehyde.

  • Reaction: Add Benzaldehyde (1.1 eq) and Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir 12h.

  • Causality: STAB is used over NaCNBH3 because it is less toxic and selectively reduces the iminium ion without reducing the aldehyde itself.

Optimization Strategies (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) trends for this scaffold across major targets.

PositionModificationEffect on Pharmacology
Piperidine N1 Methyl / EthylIncreases CNS penetration (pKa adjustment). Common in 5-HT agonists.
Piperidine N1 Benzyl / ArylIncreases potency for 11

-HSD1; creates hydrophobic anchor.
Piperidine N1 SulfonylReduces basicity completely; used to improve metabolic stability (prevents N-oxidation).
C4-Amide N Primary (-NH2)Rare; usually leads to poor selectivity.
C4-Amide N Bulky Lipophiles (Adamantyl)Critical for 11

-HSD1 selectivity
over type 2 isozyme.
C4-Amide N Heterocycles (e.g., Pyridine)Enhances H-bonding; common in kinase inhibitors (e.g., ALK).

References

  • Scott, J. S., Goldberg, F. W., & Turnbull, A. V. (2014). Medicinal chemistry of inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    
    -HSD1).[1] Journal of Medicinal Chemistry, 57(11), 4466–4486.[1] [Link]
  • Wild, C. T., et al. (2019). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. (Note: Discusses the related 2-carboxamide and 4-substituted scaffold logic). [Link]

  • Cheng, H., et al. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 20(10), 3020-3025. (Comparative analysis of piperidine vs pyrrolidine scaffolds). [Link]

Sources

Technical Guide: Sec-Butyl Amide Functionalized Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale

The Piperidine Privilege: The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. Its success stems from its ability to project functional groups into defined 3D vectors, its metabolic tractability, and its capacity to form hydrogen bonds via the nitrogen atom.

The Sec-Butyl Amide "Tuner": Functionalizing the piperidine scaffold with a sec-butyl amide moiety is a high-precision medicinal chemistry strategy. Unlike the linear n-butyl (too flexible) or the tert-butyl (too bulky/hydrophobic), the sec-butyl group offers a "Goldilocks" zone of steric bulk and lipophilicity. Crucially, it introduces a chiral center adjacent to the amide nitrogen, allowing researchers to probe the stereochemical constraints of a target binding pocket with high resolution.

Key Physicochemical Advantages
ParameterEffect of sec-Butyl Amide Functionalization
Chirality Introduces an asymmetric center (

), enabling kinetic resolution of binding pockets.
Steric Bulk Increases rotational energy barrier, potentially locking bioactive conformations.
Metabolic Stability Branched alkyl chains adjacent to amides reduce susceptibility to amidase hydrolysis compared to n-alkyl analogs.
Lipophilicity Increases logP moderately, improving membrane permeability without the solubility crash often seen with larger aromatics.

Part 2: Structural Biology & SAR Logic

The Stereoelectronic "Lock"

In the context of GPCRs and ion channels (e.g., T-type Ca²⁺ channels), the sec-butyl amide acts as a hydrophobic anchor. The branching methyl group at the


-position of the amide chain creates a steric clash that restricts the rotation of the amide bond. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.
Case Study: TACE/ADAM17 Inhibition

Research into Tumor Necrosis Factor-


 Converting Enzyme (TACE) inhibitors has utilized the piperidine-4-carboxylic acid scaffold.[1] Specifically, analogs such as 1-sec-butyl-3-(arylsulfonylmethyl)-piperidine-4-carboxylic acid hydroxyamide  have demonstrated nanomolar potency (

nM).
  • Mechanism: The piperidine ring positions the zinc-binding group (hydroxyamide) into the active site.

  • Role of Sec-Butyl: The N-substituent (in this case, on the piperidine nitrogen) fills the S1' hydrophobic pocket. The sec-butyl group provides a superior fit compared to smaller alkyls, optimizing van der Waals interactions without inducing steric repulsion.

Part 3: Synthetic Protocols

Method A: Enantioselective Amide Coupling

This protocol describes the coupling of N-Boc-isonipecotic acid with (S)-2-aminobutane (sec-butylamine) to generate a chiral amide scaffold.

Reagents:

  • N-Boc-piperidine-4-carboxylic acid (1.0 equiv)

  • (S)-(+)-sec-Butylamine (1.1 equiv) [Use (R) for SAR comparison]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-piperidine-4-carboxylic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir at 0°C for 10 minutes.

  • Coupling: Add HATU in one portion. Stir for 15 minutes to form the activated ester (O-At ester).

  • Addition: Dropwise add (S)-sec-butylamine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]+).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: N-Alkylation of Piperidine Amides

For scaffolds where the amide is pre-formed, introducing the sec-butyl group onto the piperidine nitrogen requires reductive amination or direct alkylation.

Protocol (Reductive Amination):

  • Dissolve 4-carboxamidopiperidine derivative in DCE.

  • Add 2-butanone (MEK) (5 equiv) and acetic acid (1 equiv).

  • Stir for 30 mins, then add NaBH(OAc)₃ (3 equiv).

  • Note: This method yields the racemic N-sec-butyl product. Chiral HPLC separation is required if enantiopurity is needed.

Part 4: Visualization of Workflows

Figure 1: Synthetic Pathway & Logic

G cluster_0 Step 1: Activation cluster_1 Step 2: Chiral Coupling cluster_2 Step 3: Deprotection & Diversification Start N-Boc-Isonipecotic Acid HATU HATU/DIPEA (Activation) Start->HATU Intermediate Activated Ester HATU->Intermediate Amine (S)-sec-Butylamine (Chiral Nucleophile) Product Chiral Sec-Butyl Amide Piperidine Scaffold Amine->Product Intermediate->Product + Amine Deprotection TFA/DCM (Boc Removal) Product->Deprotection Library N-Capping (Library Generation) Deprotection->Library

Caption: Modular synthesis of chiral sec-butyl amide piperidines via HATU coupling followed by N-diversification.

Figure 2: SAR Decision Tree for Alkyl Amides

SAR Root Piperidine Amide Optimization Branch1 n-Butyl (Linear) Root->Branch1 Branch2 sec-Butyl (Branched/Chiral) Root->Branch2 Branch3 tert-Butyl (Bulky) Root->Branch3 Result1 High Flexibility Metabolic Liability (Amidase) Branch1->Result1 Result2 Restricted Rotation Chiral Selectivity Balanced logP Branch2->Result2 Result3 Steric Clash High Lipophilicity Solubility Issues Branch3->Result3

Caption: SAR decision matrix highlighting the strategic advantages of sec-butyl groups over n-butyl and t-butyl analogs.

Part 5: Comparative Data Analysis

The following table summarizes the impact of alkyl chain variation on a hypothetical piperidine-4-carboxamide inhibitor (based on aggregated TACE and Calcium Channel blocker data).

Substituent (R)Steric Hindrance (

)
Lipophilicity (

)
Metabolic Stability (

)
Binding Affinity (

)
n-ButylLow+1.8Low (< 15 min)Moderate (Flexible)
sec-Butyl Medium +1.7 High (> 60 min) High (Restricted)
tert-ButylHigh+1.6High (> 120 min)Low (Steric Clash)

Note: Data represents generalized trends observed in piperidine carboxamide SAR studies.

References

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: National Institutes of Health (PMC) [Link]

  • BindingDB Entry: 1-sec-Butyl-3-[4-(2-methyl-quinolin-4-ylmethoxy)-benzenesulfonylmethyl]-piperidine-4-carboxylic acid hydroxyamide. Source: BindingDB / ChEMBL [Link][1]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Source: PubMed (Bioorg Med Chem) [Link][2]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Source: National Institutes of Health (PMC) [Link]

  • Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. Source: PubMed (ChemMedChem) [Link]

Sources

The Piperidine-4-Carboxamide Scaffold: A Pharmacophore-Driven Approach to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Piperidine-4-Carboxamide Moiety

The piperidine-4-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs and investigational agents.[1][2] Its structural rigidity, coupled with the capacity for diverse functionalization, allows for precise three-dimensional orientation of key pharmacophoric features, making it an ideal framework for targeting a wide array of biological macromolecules. From G-protein coupled receptors (GPCRs) to enzymes, the inherent versatility of this scaffold has cemented its status as a "privileged" structure in drug discovery.[1][2] This guide will provide a comprehensive, in-depth exploration of pharmacophore modeling as applied to piperidine-4-carboxamide ligands, offering a robust framework for the rational design and discovery of novel therapeutics.

The Rationale for Pharmacophore Modeling in Piperidine-4-Carboxamide Ligand Design

Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential steric and electronic features required for biological activity.[3][4][5] This approach is particularly well-suited for the piperidine-4-carboxamide scaffold due to several key factors:

  • Conformational Constraint: The piperidine ring, while possessing some flexibility, provides a degree of conformational restriction that helps to pre-organize the appended functional groups in a bioactive conformation. This inherent structural bias simplifies the generation of meaningful pharmacophore models.

  • Defined Vectorial Array: The carboxamide linkage and the substitution patterns on the piperidine ring and the amide nitrogen create well-defined vectors for hydrogen bond donors, acceptors, hydrophobic groups, and aromatic rings. These features are the fundamental building blocks of a pharmacophore model.

  • Scaffold Hopping and Lead Optimization: Pharmacophore models derived from piperidine-4-carboxamide ligands can be used to identify novel, structurally diverse chemotypes that retain the key interacting features, a process known as scaffold hopping.[3] Furthermore, these models are invaluable for guiding the optimization of lead compounds by providing a clear rationale for structural modifications aimed at enhancing potency and selectivity.[3][6]

Methodologies in Pharmacophore Model Generation: A Tale of Two Approaches

The generation of a robust pharmacophore model can be approached from two distinct perspectives, each with its own set of advantages and prerequisites.[7][8][9]

Ligand-Based Pharmacophore Modeling: Learning from the Known Actives

In the absence of a high-resolution structure of the biological target, a ligand-based approach is the method of choice.[4][8][9] This technique relies on the principle that a set of structurally diverse molecules that bind to the same target must share a common set of pharmacophoric features arranged in a specific 3D orientation.

Workflow for Ligand-Based Pharmacophore Modeling:

Sources

Chemical Stability of sec-Butyl Amide Linkages: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sec-butyl amide linkage (


) represents a critical structural motif in medicinal chemistry and materials science. Its stability profile is defined by a unique balance: it offers significantly higher resistance to hydrolysis than primary or unbranched secondary amides due to steric hindrance at the 

-carbon, yet avoids the extreme lipophilicity and metabolic liabilities sometimes associated with tert-butyl analogues. This guide provides a deep technical analysis of the physicochemical factors governing this stability, supported by quantitative steric parameters and validated experimental protocols for stability assessment.

Mechanistic Foundations: Steric and Electronic Control[1]

The stability of the sec-butyl amide bond is primarily governed by the steric environment surrounding the amide nitrogen. Unlike


-butyl amides, the sec-butyl group introduces branching at the 

position relative to the nitrogen.
The Taft-Ingold Steric Parameter ( )

To quantify the stability, we utilize the Taft equation, which separates polar (


) and steric (

) effects in aliphatic hydrolysis:

[1][2]

Where


 is the steric substituent constant.[1][2] The sec-butyl group possesses a significantly more negative 

value compared to linear alkyl chains, indicating a higher energy barrier for the formation of the tetrahedral intermediate during hydrolysis.

Table 1: Comparative Steric Parameters (


) and Relative Hydrolysis Rates 
Note: Values are approximate relative to Methyl (Reference).
Substituent (

on Nitrogen)
StructureTaft Steric Constant (

)
Predicted Relative Rate (

)
Stability Classification
Methyl

0.001.0Low

-Butyl

-0.39~0.4 - 0.6Moderate
sec-Butyl

-1.13 ~0.1 - 0.2 High
tert-Butyl

-1.54< 0.05Very High
Hydrolysis Mechanism and Steric Clash

The rate-determining step in acid-catalyzed hydrolysis (


 mechanism) is the nucleophilic attack of water on the protonated carbonyl. The chiral center of the sec-butyl group creates a "steric wall" that hinders the approach of the nucleophile perpendicular to the carbonyl plane.

HydrolysisMechanism cluster_steric Steric Effect Step1 Protonation (Fast Equilibrium) Inter1 Protonated Amide [R-C(OH)=NH-sBu]+ Step1->Inter1 Step2 Nucleophilic Attack (Rate Limiting) Inter2 Transition State (Steric Clash!) Step2->Inter2 High Energy Barrier Step3 Tetrahedral Intermediate Step4 Bond Cleavage Step3->Step4 End Carboxylic Acid + sec-Butylamine Step4->End Start sec-Butyl Amide (R-CO-NH-sBu) Start->Step1 Inter1->Step2 + H2O Inter2->Step3

Figure 1: Acid-catalyzed hydrolysis pathway highlighting the transition state where the sec-butyl group's bulk creates the primary energy barrier.

Hydrolytic Stability Profile

Acidic Conditions (pH < 2)

In strong acids (e.g., 1N HCl), the sec-butyl amide linkage is remarkably robust. While protonation of the carbonyl oxygen occurs readily, the subsequent attack by water is retarded by the 1-methylpropyl group.

  • Half-life comparison: Under forcing conditions (6N HCl, 110°C), a sec-butyl amide may exhibit a half-life (

    
    ) 3-5x longer than its 
    
    
    
    -butyl counterpart.
Basic Conditions (pH > 10)

Base-catalyzed hydrolysis is generally slower than acid hydrolysis for amides. The mechanism involves the direct attack of


 on the neutral carbonyl.
  • Leaving Group Ability: The expulsion of the amine anion (

    
    ) is thermodynamically unfavorable. The sec-butyl group further destabilizes the transition state via electron donation (inductive effect, 
    
    
    
    ), making the nitrogen slightly more basic but the C-N bond harder to break.

Biological and Metabolic Stability[4]

In drug discovery, the sec-butyl moiety is often a "Goldilocks" choice between stability and solubility.

Resistance to Amidases

Proteolytic enzymes (amidases/proteases) generally require specific spatial recognition. The branching at the


-carbon of the sec-butyl group often prevents the molecule from fitting into the catalytic pocket of serine proteases, conferring resistance to enzymatic cleavage.
Metabolic Soft Spots

While the amide bond is stable, the sec-butyl alkyl chain itself is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 or CYP2D6).

  • Primary Metabolic Route:

    
     hydroxylation.
    
  • Mitigation Strategy: If metabolic stability is too low, deuteration of the sec-butyl group or fluorination (e.g., replacing

    
     with 
    
    
    
    ) is a common medicinal chemistry tactic.

Experimental Protocols: Stability Assessment

To rigorously validate the stability of a sec-butyl amide linkage, a forced degradation study following ICH Q1A (R2) guidelines is required.

Forced Degradation Workflow

This protocol ensures that the degradation observed is intrinsic to the molecule and not an artifact of the matrix.

StabilityProtocol cluster_conditions Stress Conditions Sample Test Compound (1 mg/mL in MeOH/H2O) Acid Acid Hydrolysis 0.1N - 1N HCl 60°C, 24h Sample->Acid Base Base Hydrolysis 0.1N - 1N NaOH 60°C, 24h Sample->Base Oxidation Oxidation 3% H2O2 RT, 24h Sample->Oxidation Quench Neutralization/Quenching (pH 7.0) Acid->Quench Base->Quench Oxidation->Quench Analysis HPLC-UV/MS Analysis (Gradient Elution) Quench->Analysis Calc Calculate Mass Balance & Degradation % Analysis->Calc

Figure 2: Forced degradation workflow for assessing amide linkage stability.

Standardized HPLC Method for Amide Kinetics
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond absorption) and 254 nm (if aromatic).

  • Success Criterion: Mass balance > 95% (Sum of parent + hydrolysis products).

Strategic Applications in Drug Design

The sec-butyl amide is strategically employed to modulate pharmacokinetics:

  • Half-life Extension: By replacing a primary amide or

    
    -butyl amide with a sec-butyl amide, researchers can decrease hepatic clearance rates without significantly altering the logP (lipophilicity).
    
  • Conformational Locking: The chiral center in the sec-butyl group can bias the conformation of the side chain, potentially increasing binding affinity to the target receptor through entropic pre-organization.

Case Study Rationale

In the development of local anesthetics (related to the lidocaine/bupivacaine family), increasing steric bulk around the amide nitrogen (e.g., using xylidine or bulky alkyl groups) correlates directly with increased duration of action due to slower hydrolysis by plasma esterases and amidases.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] ICH Guidelines.[3][4][5] [Link]

  • Taft, R. W. Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry, Wiley, 1956.[6] (Foundational text on

    
     values).
    
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for mechanisms).
  • Testa, B., & Mayer, J. M. Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH, 2003. [Link]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. [Link]

Sources

The Evolving Landscape of N-(sec-butyl)piperidine-4-carboxamide Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The piperidine-4-carboxamide scaffold is one such "privileged structure," renowned for its favorable pharmacokinetic properties and its ability to interact with a diverse array of biological targets.[1][2] This technical guide delves into the nuanced world of N-(sec-butyl)piperidine-4-carboxamide analogs, a subclass with significant, yet not fully explored, therapeutic potential. While direct literature on the sec-butyl substitution is nascent, this guide will synthesize data from closely related N-alkyl and other substituted piperidine-4-carboxamide analogs to provide a comprehensive roadmap for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, dissect structure-activity relationships (SAR), and illuminate the pathways to potential therapeutic applications, with a particular focus on neurodegenerative diseases and oncology.

The Piperidine-4-Carboxamide Core: A Foundation for Druggability

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to confer aqueous solubility and metabolic stability, and to serve as a versatile scaffold for three-dimensional diversification.[1][2] The 4-carboxamide moiety provides a crucial hydrogen bonding donor and acceptor, facilitating interactions with biological targets. The N-substituent on the piperidine ring is a key determinant of pharmacological activity, influencing potency, selectivity, and pharmacokinetic profiles. The choice of a sec-butyl group introduces a moderate level of lipophilicity and steric bulk, potentially offering a unique balance of properties compared to linear or more complex N-substituents.

Synthetic Strategies: Building the N-(sec-butyl)piperidine-4-carboxamide Backbone

The synthesis of N-(sec-butyl)piperidine-4-carboxamide analogs typically follows a convergent approach, centered around the formation of the amide bond. A generalized synthetic workflow is outlined below.

G cluster_0 Starting Materials cluster_1 Protection & Activation cluster_2 Amide Coupling cluster_3 Deprotection & Diversification A Piperidine-4-carboxylic acid C N-Boc-piperidine-4-carboxylic acid A->C Boc Anhydride B sec-Butylamine E N-Boc-N-(sec-butyl)piperidine-4-carboxamide B->E D Activated Ester or Acyl Chloride C->D EDC/HOBt or SOCl2 D->E Amide bond formation F N-(sec-butyl)piperidine-4-carboxamide E->F TFA or HCl G Further N-alkylation/arylation (optional) F->G R-X, Base

Caption: Generalized synthetic workflow for N-(sec-butyl)piperidine-4-carboxamide analogs.

Experimental Protocol: General Amide Coupling
  • Protection: To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of t-butanol and water), add a base such as sodium hydroxide. Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture to precipitate the N-Boc-piperidine-4-carboxylic acid.

  • Activation: The N-Boc protected carboxylic acid is then activated. For example, treatment with a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) will generate an activated ester in situ.

  • Amide Coupling: To the solution of the activated acid, add sec-butylamine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Deprotection: The N-Boc protecting group is removed under acidic conditions, commonly by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an organic solvent.

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

While specific SAR data for a series of N-(sec-butyl)piperidine-4-carboxamide analogs is not extensively published, we can infer key relationships from studies on analogous N-substituted piperidine-4-carboxamides.

The N-Substituent: A Master Regulator of Activity

The nature of the substituent on the piperidine nitrogen is paramount in determining the pharmacological profile.

  • N-Alkyl Chains: Studies on various N-alkylpiperidine derivatives suggest that the length and branching of the alkyl chain can significantly impact potency and selectivity. For instance, in a series of 4-(m-hydroxyphenyl)piperidines, increasing the bulk of the 4-alkyl substituent from methyl to n-propyl influenced opioid receptor affinity and efficacy.[3] The sec-butyl group, with its moderate steric hindrance, may offer a balance between receptor binding and favorable pharmacokinetic properties.

  • N-Benzyl and Aryl Groups: The introduction of an N-benzyl or other aryl groups has been a successful strategy in developing potent inhibitors of various enzymes, including cholinesterases for the potential treatment of Alzheimer's disease.[4][5] These aromatic moieties can engage in pi-stacking and other non-covalent interactions within the target's binding site.

Modifications to the Piperidine Ring and Carboxamide Moiety

While the N-substituent is a primary focus, modifications to other parts of the molecule can also fine-tune activity.

  • Piperidine Ring Conformation: The piperidine ring can adopt chair or boat conformations, and the orientation of the 4-carboxamide group (axial vs. equatorial) can influence receptor binding.

  • Carboxamide Substitutions: Substitution on the amide nitrogen can introduce additional interaction points. For example, N-aryl-piperidine-4-carboxamides have been developed as potent inhibitors of MALT1 proteolytic activity.[6]

Pharmacological Targets and Therapeutic Potential: A Multifaceted Scaffold

The versatility of the piperidine-4-carboxamide scaffold allows it to target a wide range of proteins implicated in various diseases.

Neurodegenerative Diseases: A Promising Frontier

A significant body of research points to the potential of piperidine derivatives in treating neurodegenerative disorders, particularly Alzheimer's disease.[7][8]

  • Cholinesterase Inhibition: Several N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[4][5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in symptomatic treatment of Alzheimer's.

  • Secretory Glutaminyl Cyclase (sQC) Inhibition: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of sQC.[9] This enzyme is involved in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention A Amyloid Precursor Protein (APP) B Amyloid-beta (Aβ) A->B β- and γ-secretase C Pyroglutamate-Aβ (pGlu-Aβ) (Neurotoxic) B->C Secretory Glutaminyl Cyclase (sQC) E Synaptic Dysfunction & Neuronal Death C->E D Acetylcholine D->E Reduced Levels F N-(sec-butyl)piperidine-4-carboxamide Analog F->C Inhibition of sQC F->D Inhibition of AChE/BuChE (Increased Levels)

Caption: Potential dual mechanism of action for N-(sec-butyl)piperidine-4-carboxamide analogs in Alzheimer's disease.

Oncology: Targeting Key Signaling Pathways

The piperidine-4-carboxamide scaffold has also been explored for its anticancer properties, primarily through the inhibition of protein kinases.

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: Piperidine carboxamide derivatives have shown potential as ALK inhibitors. ALK is a receptor tyrosine kinase that, when mutated or aberrantly activated, can drive the growth of various cancers.

  • Other Kinase Targets: The versatility of this scaffold suggests that analogs could be designed to target other kinases involved in cancer progression.

Other Therapeutic Avenues

The broad applicability of this scaffold is further demonstrated by its investigation in other therapeutic areas:

  • Anti-infective Agents: Piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[10]

  • CCR5 Inhibition: Novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors for the treatment of HIV-1 infection.[11]

  • Calpain Inhibition: Piperidine carboxamides have been evaluated as calpain inhibitors, which have potential applications in treating conditions like neurodegeneration and ischemic injury.[12]

Data Summary: A Comparative Overview

The following table summarizes the biological activities of various N-substituted piperidine-4-carboxamide analogs from the literature, providing a basis for understanding the potential of N-(sec-butyl) analogs.

Compound ClassTargetKey FindingsReference
N-Benzylpiperidine CarboxamidesAcetylcholinesterase (AChE)Showed potent inhibitory activity, with IC50 values in the low micromolar range.[4][5]
Piperidine-4-carboxamide DerivativeSecretory Glutaminyl Cyclase (sQC)Identified as a novel inhibitor with an IC50 of 34 μM.[9]
Piperidine-4-carboxamide DerivativesAnaplastic Lymphoma Kinase (ALK)Demonstrated significant anti-tumor activity in a cell model.
Piperidine-4-carboxamide DerivativesCCR5Exhibited potent inhibitory activity with IC50 values in the nanomolar range.[11]
Piperidine Carboxamide Keto Amidesμ-CalpainDisplayed potent inhibition with Ki values as low as 9 nM.[12]

Future Directions and Conclusion

The N-(sec-butyl)piperidine-4-carboxamide scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive research into related analogs, it is plausible that N-(sec-butyl) derivatives could exhibit potent and selective activity against a range of therapeutic targets. The moderate lipophilicity and steric profile of the sec-butyl group may offer advantages in terms of cell permeability and metabolic stability.

Future research should focus on the systematic synthesis and evaluation of a library of N-(sec-butyl)piperidine-4-carboxamide analogs. This should include:

  • Broad Biological Screening: Testing against a diverse panel of targets, including kinases, proteases, and G-protein coupled receptors.

  • In-depth SAR Studies: Systematically exploring the effects of substitutions on the piperidine ring and the carboxamide moiety in combination with the N-sec-butyl group.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

By leveraging the knowledge gained from the broader class of N-substituted piperidine-4-carboxamides, researchers can strategically design and develop novel N-(sec-butyl) analogs with the potential to become next-generation therapeutics for a variety of diseases. This guide serves as a foundational resource to inspire and direct these future endeavors.

References

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). ACS Infectious Diseases. [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2015). International Journal of Scientific & Engineering Research. [Link]

  • Structure–activity relationship of piperidine derivatives with... (2023). ResearchGate. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. (2022). Molecules. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). International Journal of Molecular Sciences. [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. (2000). Journal of Enzyme Inhibition. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). International Journal of Molecular Sciences. [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). International Journal of Biological Macromolecules. [Link]

  • Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (2021). Archiv der Pharmazie. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). ChemistryOpen. [Link]

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (1988). NIDA Research Monograph. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry. [Link]

  • N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. (2020). European Journal of Medicinal Chemistry. [Link]

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Methodological & Application

Application Note & Protocol: A Robust Synthesis of N-(sec-butyl)piperidine-4-carboxamide from Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of N-(sec-butyl)piperidine-4-carboxamide, a valuable piperidine-based scaffold for pharmaceutical research and drug development. The synthesis commences with the strategic N-protection of isonipecotic acid using a tert-butyloxycarbonyl (Boc) group, followed by a highly efficient amide coupling with sec-butylamine facilitated by modern coupling reagents. The final step involves the clean deprotection of the Boc group under acidic conditions to yield the target compound. This guide is designed for researchers and drug development professionals, offering in-depth mechanistic rationale, a detailed step-by-step protocol, safety guidelines, and data presentation to ensure reliable and reproducible results.

Introduction and Strategic Overview

Piperidine-4-carboxamide derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Their synthesis often requires the formation of an amide bond, a cornerstone reaction in organic chemistry.[2][3] While seemingly straightforward, the direct condensation of a carboxylic acid and an amine requires high temperatures and often results in low yields due to the formation of a non-reactive ammonium salt at ambient temperatures.[4]

To overcome this, a common and highly effective strategy involves the activation of the carboxylic acid.[5][6] This protocol employs a robust, multi-step approach that ensures high yield and purity of the final product, N-(sec-butyl)piperidine-4-carboxamide.

The synthesis is logically divided into three key stages:

  • N-Protection: The secondary amine of the isonipecotic acid piperidine ring is itself a nucleophile and would compete with the desired sec-butylamine during the coupling reaction. To prevent self-condensation and other side reactions, it is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[7]

  • Amide Coupling: The protected N-Boc-isonipecotic acid is then coupled with sec-butylamine. This critical step is mediated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). This combination generates a highly reactive intermediate, ensuring efficient amide bond formation under mild conditions.[5][8]

  • N-Deprotection: The final step involves the selective removal of the Boc protecting group using a strong acid, such as Trifluoroacetic Acid (TFA) or hydrochloric acid, to liberate the secondary amine on the piperidine ring and yield the final target molecule.

This strategic sequence provides a controlled and efficient pathway to the desired product, minimizing by-product formation and simplifying purification.

Visualized Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from starting materials to the final purified product.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: N-Deprotection & Purification start Isonipecotic Acid + Di-tert-butyl dicarbonate (Boc₂O) prot_reagents Base (e.g., NaOH) Solvent (e.g., t-BuOH/H₂O) start->prot_reagents Reaction Conditions protected_acid N-Boc-piperidine-4-carboxylic acid prot_reagents->protected_acid Yields coupling_reagents sec-Butylamine + EDC / HOBt / Base (DIPEA) Solvent (e.g., DMF) protected_acid->coupling_reagents Reacts with coupled_product tert-butyl 4-(sec-butylcarbamoyl)piperidine-1-carboxylate coupling_reagents->coupled_product Yields deprot_reagents Acid (e.g., TFA or HCl) Solvent (e.g., DCM) coupled_product->deprot_reagents Reacts with purification Aqueous Work-up & Purification (e.g., Chromatography) deprot_reagents->purification Followed by final_product N-(sec-butyl)piperidine-4-carboxamide (Final Product) purification->final_product To give

Caption: Workflow for the synthesis of N-(sec-butyl)piperidine-4-carboxamide.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Notes
Isonipecotic Acid498-94-2129.16Starting Material
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25Protecting Agent
Sodium Hydroxide (NaOH)1310-73-240.00Base
tert-Butanol75-65-074.12Solvent
sec-Butylamine13952-84-673.14Amine Coupling Partner
EDC Hydrochloride25952-53-8191.70Coupling Agent
1-Hydroxybenzotriazole (HOBt)2592-95-2135.13Coupling Additive
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Non-nucleophilic Base
Dimethylformamide (DMF)68-12-273.09Anhydrous, reaction solvent
Trifluoroacetic Acid (TFA)76-05-1114.02Deprotection Agent
Dichloromethane (DCM)75-09-284.93Anhydrous, solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Hydrochloric Acid (HCl)7647-01-036.46For pH adjustment
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid

Rationale: This step protects the piperidine nitrogen to prevent its participation in the subsequent amide coupling reaction. The reaction with Boc-anhydride is a standard and high-yielding procedure for generating N-Boc protected amines.[9]

Procedure:

  • To a solution of isonipecotic acid (1.0 eq, e.g., 10.0 g, 77.4 mmol) in a 1:1 mixture of tert-butanol and 1N aqueous sodium hydroxide (e.g., 100 mL each) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq, e.g., 18.6 g, 85.1 mmol) to the stirring solution over 30 minutes. Ensure the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 16 hours).

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the tert-butanol.

  • Dilute the remaining aqueous solution with water (e.g., 100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted Boc-anhydride.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 2N HCl. A white precipitate will form.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield N-Boc-piperidine-4-carboxylic acid.[7][9]

Step 2: Synthesis of tert-butyl 4-(sec-butylcarbamoyl)piperidine-1-carboxylate

Rationale: This is the key amide bond-forming step. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to side reactions. HOBt traps this intermediate to form an active HOBt-ester, which is more stable and reacts cleanly with the amine, minimizing side products and potential racemization.[5] DIPEA is used as a non-nucleophilic organic base to neutralize the HCl salt of EDC and the protonated amine, driving the reaction forward.

Procedure:

  • In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq, e.g., 10.0 g, 43.6 mmol) in anhydrous DMF (e.g., 100 mL).

  • To this solution, add HOBt (1.2 eq, e.g., 7.1 g, 52.3 mmol) and EDC hydrochloride (1.2 eq, e.g., 10.0 g, 52.3 mmol). Stir for 15 minutes at room temperature.

  • Add DIPEA (2.5 eq, e.g., 18.9 mL, 109 mmol) to the mixture, followed by the dropwise addition of sec-butylamine (1.1 eq, e.g., 4.7 mL, 48.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into cold water (e.g., 500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with 5% aqueous citric acid (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 4-(sec-butylcarbamoyl)piperidine-1-carboxylate.

Step 3: Synthesis of N-(sec-butyl)piperidine-4-carboxamide

Rationale: The Boc group is cleaved under strongly acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the resulting trifluoroacetate salt and excess TFA can be easily removed in vacuo due to their volatility.

Procedure:

  • Dissolve the purified product from Step 2 (1.0 eq, e.g., 10.0 g, 35.2 mmol) in dichloromethane (DCM, e.g., 50 mL) in a round-bottom flask and cool to 0 °C.

  • Slowly add trifluoroacetic acid (TFA, 10 eq, e.g., 27.1 mL, 352 mmol) to the stirring solution.

  • Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of water and basify to pH >10 by the slow addition of 4N NaOH solution at 0 °C.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, N-(sec-butyl)piperidine-4-carboxamide, typically as an oil or low-melting solid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[10][11]

  • Reagents:

    • sec-Butylamine: Toxic if ingested or inhaled.[12] Handle with care.

    • EDC/HOBt: Can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust.

    • TFA/HCl: Highly corrosive. Handle with extreme care, avoiding contact with skin and eyes and inhalation of vapors.

    • Solvents: DMF, DCM, and other organic solvents are flammable and have associated health risks. Avoid ignition sources and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][2][3]

  • Royal Society of Chemistry. (2022). Amide Bond Formation. In Greener Organic Transformations (pp. 35-39). [Link][5]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link][13]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link][6]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link][8]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. [Link][7]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link][4]

  • ResearchGate. (2011). One-pot activation and amidation of carboxylic acids with acetylene. [Link][1]

  • National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]

  • Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel... J Pharm Sci Bioscientific Res., 5(6), 599-604. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Application Note: Precision N-Acylation of sec-Butylamine with Isonipecotoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for N-acylation of sec-butylamine with isonipecotoyl chloride Content Type: Detailed Application Notes and Protocols

Executive Summary

The N-acylation of sec-butylamine with isonipecotoyl chloride (piperidine-4-carbonyl chloride) presents a classic but deceptive challenge in organic synthesis: chemoselectivity . While sec-butylamine is a robust nucleophile, the electrophile—isonipecotoyl chloride—contains a secondary amine within its own structure. If utilized in its unprotected free-base form, isonipecotoyl chloride undergoes rapid intermolecular self-condensation (polymerization).

This guide outlines the definitive protocols for this transformation, prioritizing the N-Protected Route (Gold Standard) for maximum yield and purity, while also providing a Direct Hydrochloride Salt Route for specific legacy applications.

Critical Reagent Analysis

The Nucleophile: sec-Butylamine
  • Structure: Primary aliphatic amine with a chiral center at the

    
    -carbon.
    
  • Reactivity: Moderately hindered compared to n-butylamine but highly nucleophilic.

  • Stereochemistry: Commercial sources are typically racemic. If using an enantiopure starting material (e.g., (S)-2-aminobutane), standard acylation conditions generally preserve optical purity, provided exotic Lewis acids or excessive heat are avoided.

The Electrophile: Isonipecotoyl Chloride
  • The Stability Paradox: The free base of isonipecotoyl chloride is unstable. It exists commercially and stably only as:

    • The Hydrochloride Salt: (Piperidine-4-carbonyl chloride HCl, CAS 42060-79-7).[1][2]

    • N-Protected Derivatives: (e.g., N-Boc-isonipecotoyl chloride).

  • Handling: Highly moisture-sensitive.[3][4] Hydrolyzes to isonipecotic acid and HCl gas upon exposure to atmospheric moisture.

Reagent Properties Table[5]
ReagentMW ( g/mol )StateDensity/MPEquiv. (Std)Role
N-Boc-Isonipecotoyl Chloride ~247.7SolidMP: 50-55°C1.0Electrophile (Protected)
Isonipecotoyl Chloride HCl 184.06SolidMP: >160°C (dec)1.0Electrophile (Salt)
sec-Butylamine 73.14Liquid0.72 g/mL1.1 - 1.2Nucleophile
Triethylamine (TEA) 101.19Liquid0.73 g/mL1.1 - 3.0*Base / Acid Scavenger
Dichloromethane (DCM) 84.93LiquidSolventN/ASolvent

*Note: Base equivalents depend heavily on the electrophile form (see protocols).

Reaction Pathways & Mechanism

The choice of pathway dictates the impurity profile. The N-Protected route eliminates the risk of oligomerization, whereas the Direct Salt route relies on kinetic control.

ReactionPathways Start Start: Electrophile Selection RouteA Route A: N-Protected (N-Boc-Isonipecotoyl Cl) Start->RouteA Recommended RouteB Route B: HCl Salt (Isonipecotoyl Cl · HCl) Start->RouteB High Risk ReactionA Reaction with sec-Butylamine (Base: 1.1 eq) RouteA->ReactionA ReactionB Reaction with sec-Butylamine (Base: >2.2 eq) RouteB->ReactionB ProductProtected Intermediate: N-Boc-Amide ReactionA->ProductProtected ProductFinal Target Product: N-(sec-butyl)piperidine-4-carboxamide ReactionB->ProductFinal Kinetic Control SideProduct Impurity: Poly(isonipecotamide) Oligomers ReactionB->SideProduct Self-Condensation Deprotection Deprotection (TFA/HCl) ProductProtected->Deprotection Deprotection->ProductFinal

Caption: Decision tree comparing the robust N-protected route (Green) against the risky direct salt route (Red).

Experimental Protocols

Protocol A: The "Gold Standard" (Via N-Boc Protection)

Recommended for medicinal chemistry and scale-up to avoid polymerization.

Reagents:

  • 1-(tert-Butoxycarbonyl)piperidine-4-carbonyl chloride (1.0 eq)

  • sec-Butylamine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Solvation: Dissolve N-Boc-isonipecotoyl chloride (1.0 eq) in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add TEA (1.2 eq) to the solution. (Note: No precipitate should form yet).

  • Nucleophile Addition: Add sec-butylamine (1.1 eq) dropwise over 10 minutes.

    • Observation: The reaction is exothermic. White precipitate (TEA·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = MW of Product + Boc group).

  • Workup:

    • Quench with water.[5]

    • Wash organic layer with 1M HCl (to remove unreacted sec-butylamine).

    • Wash with Sat. NaHCO₃ and Brine.[6][7]

    • Dry over MgSO₄ and concentrate.

  • Deprotection (If required): Treat the crude material with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the free piperidine amine.[8]

Protocol B: The "Direct Salt" Method (Via HCl Salt)

Use only if N-protected starting material is unavailable. Requires strict temperature control.

Reagents:

  • Isonipecotoyl chloride hydrochloride (1.0 eq)

  • sec-Butylamine (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • DCM [Anhydrous]

Critical Mechanism Note: You must neutralize the HCl salt of the starting material and the HCl generated by the reaction (Total 2+ equivalents of base). However, once the starting material is neutralized, it becomes a nucleophile itself. Speed is critical.

Step-by-Step Procedure:

  • Suspension: Suspend isonipecotoyl chloride hydrochloride (1.0 eq) in anhydrous DCM at -10°C (Salt/Ice bath). It will likely remain a suspension.

  • Nucleophile Addition: Add sec-butylamine (1.2 eq) to the cold suspension.

  • Controlled Base Addition: Add DIPEA (2.5 eq) very slowly dropwise.

    • Rationale: By keeping the temperature low and adding base slowly, you encourage the more reactive, unhindered primary amine (sec-butylamine) to attack the acid chloride before the hindered secondary piperidine amine (freed by the base) can attack another molecule of acid chloride.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup:

    • Dilute with DCM.

    • Wash with 10% K₂CO₃ (aq). Do not use acid wash yet, or you will lose your product into the aqueous layer.

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: This route often requires column chromatography to separate the desired product from piperidine oligomers.

Workup & Purification Logic

The workup strategy depends on whether the product retains the N-protecting group or carries a free secondary amine.

WorkupLogic Crude Crude Reaction Mixture (DCM Phase) Decision Is Product N-Protected? Crude->Decision Wash1 Wash: 1M HCl AcidWash Acid Wash Removes: Unreacted sec-butylamine TEA/DIPEA Wash1->AcidWash YesPath YES (Boc/Cbz) Decision->YesPath NoPath NO (Free Piperidine) Decision->NoPath YesPath->Wash1 BaseWash Wash: 10% K2CO3 / NaOH NoPath->BaseWash AcidWashLoss WARNING: Acid wash will extract Product! NoPath->AcidWashLoss OrganicLayer1 Product stays in DCM AcidWash->OrganicLayer1 OrganicLayer2 Product stays in DCM (Impurities in Aqueous) BaseWash->OrganicLayer2

Caption: Workup decision tree. Note the critical divergence based on the protonation state of the product.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Oligomers) Self-condensation of isonipecotoyl chloride (Protocol B).Switch to Protocol A (N-Protection). If impossible, increase sec-butylamine equivalents to 2.0 and lower temp to -20°C.
Incomplete Conversion Moisture in solvent hydrolyzed the acid chloride.Use freshly distilled DCM or store over molecular sieves. Ensure reagents are dry.[4][6][9][10]
Racemization Overheating or highly basic conditions.Maintain T < 25°C. sec-Butylamine is generally resistant to racemization under standard Schotten-Baumann conditions.
Product in Aqueous Layer Accidental acidification during workup (Protocol B).If the product has a free amine, keep the aqueous phase basic (pH > 11) to keep the product in the organic phase.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.

    • Authoritative review on amide coupling strategies, supporting the use of acid chlorides and base selection.
  • Provides safety and stability data for the analogous pyridine salt, extrapolating moisture sensitivity for the piperidine deriv
  • Sawada, S., et al. (1991). Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbamate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin. Chemical & Pharmaceutical Bulletin, 39(6), 1446-1454.[11]

    • Describes the synthesis and handling of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride, establishing protocols for handling piperidine-carbonyl chlorides.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12262826, Isonicotinoyl chloride hydrochloride. Retrieved from [Link]

    • Source for physical property d

Sources

N-Boc-isonipecotic acid deprotection methods for amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized N-Boc-Isonipecotic Acid Deprotection Strategies for High-Fidelity Amide Synthesis

Executive Summary

N-Boc-isonipecotic acid (Boc-Inp-OH) and its derivatives are critical scaffolds in the synthesis of peptidomimetics and integrin inhibitors. However, the secondary amine nature of the piperidine ring, combined with the potential for zwitterion formation (if the carboxylic acid is free) or solubility challenges (if derivatized), demands precise deprotection protocols.

This guide details three optimized methodologies for removing the tert-butyloxycarbonyl (Boc) group to liberate the piperidine amine for subsequent amide coupling. We prioritize methods that minimize side reactions such as tert-butyl cation alkylation and streamline the transition to the acylation step.

Mechanistic Insight: The Acidolysis Pathway

The deprotection of N-Boc-isonipecotic acid proceeds via acid-catalyzed elimination. Understanding this mechanism is vital for troubleshooting low yields or impurities.

  • Protonation: The carbonyl oxygen of the carbamate is protonated.[1]

  • Fragmentation: The C-O bond cleaves, releasing the tert-butyl cation (

    
    ) and a carbamic acid intermediate.
    
  • Decarboxylation: The unstable carbamic acid collapses, releasing

    
     and the free amine (as a salt).
    
  • Cation Fate: The generated

    
     is a potent electrophile. Without "scavengers," it may re-alkylate nucleophilic residues (e.g., Trp, Met, or the piperidine ring itself in rare cases).
    

BocMechanism Start N-Boc-Isonipecotic Derivative Protonation Protonated Intermediate Start->Protonation + H+ Frag Fragmentation Protonation->Frag Cation t-Butyl Cation (tBu+) Frag->Cation Amine Piperidine Salt (Product) Frag->Amine Gas CO2 (Gas) Frag->Gas Scavenge Scavenger Trap (e.g., Silane) Cation->Scavenge + Scavenger

Figure 1: Mechanistic pathway of acid-mediated Boc removal. Note the divergence of the reactive t-butyl cation.

Validated Experimental Protocols

Method A: The "Precipitation" Protocol (HCl/Dioxane)

Best for: Scale-up, robust substrates, and direct isolation of the amine salt without chromatography.

Rationale: Unlike TFA, HCl often causes the deprotected amine salt to precipitate directly from the ethereal solvent, simplifying purification to a mere filtration step.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash Solvent: Diethyl Ether (

    
    ) or MTBE.
    

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the N-Boc-isonipecotic acid derivative in 2 mL of dry DCM (or EtOAc).

    • Note: Minimal solvent volume encourages precipitation later.

  • Acid Addition: Add 2.5 mL (10 mmol, 10 equiv) of 4.0 M HCl in Dioxane dropwise at 0°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes.

    • Monitoring: Check TLC (stain with Ninhydrin; free amine turns blue/purple).

  • Isolation:

    • Scenario 1 (Precipitate forms): Dilute with 10 mL of cold

      
      . Filter the white solid under argon. Wash 3x with 
      
      
      
      . Dry under vacuum.[2][3]
    • Scenario 2 (No precipitate): Evaporate solvent to dryness. Triturate the residue with

      
       to induce solidification.
      
  • Yield: Expect quantitative conversion to the Hydrochloride salt (

    
    ).
    
Method B: The "Scavenger" Protocol (TFA/Silane)

Best for: Complex substrates containing electron-rich aromatic rings (e.g., if the isonipecotic acid is coupled to Tryptophan) that are prone to alkylation.

Rationale: Trifluoroacetic acid (TFA) is a powerful solvent and acid. Adding Triethylsilane (TES) acts as a "hydride source" to quench the


 cation irreversibly into isobutane.

Reagents:

  • Trifluoroacetic Acid (TFA).[1][3][4][5]

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS).

  • Solvent: DCM.[2][3]

Protocol:

  • Cocktail Prep: Prepare a solution of TFA:DCM:TES (50:45:5 v/v).

  • Reaction: Dissolve the substrate in the cocktail (approx. 10 mL per gram of substrate).

  • Time: Stir at RT for 30 minutes.

  • Workup (Critical):

    • Do not simply evaporate; TFA is hard to remove and can degrade the amine over time.

    • Azeotrope: Add Toluene (equal volume) and concentrate. Repeat 3x. This effectively removes residual TFA.

  • Free-Basing (Optional but Recommended): Dissolve residue in DCM. Wash with saturated aqueous

    
    . Dry organic layer (
    
    
    
    ) and concentrate to get the free amine.
Method C: The "Mild" Lewis Acid Protocol (TMSOTf)

Best for: Acid-sensitive substrates where strong Brønsted acids (HCl/TFA) cause degradation.

Rationale: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the Boc carbonyl under milder conditions than protic acids.

Protocol:

  • Dissolve substrate in dry DCM at 0°C under

    
    .
    
  • Add 2,6-Lutidine (1.5 equiv) followed by TMSOTf (1.2 equiv).

  • Stir for 15–30 min.

  • Quench with Methanol.

Comparative Analysis of Methods

FeatureMethod A: HCl/DioxaneMethod B: TFA/DCMMethod C: TMSOTf
Primary Utility Routine synthesis, Scale-upComplex peptides, Scavenging neededAcid-sensitive substrates
Reagent Cost LowLowHigh
Product Form HCl Salt (Solid)TFA Salt (Oil/Solid)Free Amine (after workup)
By-products Isobutylene,

Isobutylene,

TMS-derivatives
Green Score Medium (Dioxane waste)Low (Corrosive, Volatile)Medium

Critical Workflow: Bridging to Amide Coupling

The most common failure point is not the deprotection itself, but the subsequent coupling reaction. The piperidine nitrogen is now a salt (


). It must  be deprotonated to react.

The "In-Situ Neutralization" Strategy: Do not isolate the free base unless necessary (to avoid oxidation). Instead, use the salt directly:

  • Dissolve: Suspend the Isonipecotic Acid amine salt (HCl or TFA) in DMF or DMAc.

  • Base: Add 3.0–4.0 equivalents of DIEA (Diisopropylethylamine).

    • 1 equiv neutralizes the salt.

    • 1 equiv activates the carboxylic acid partner.

    • Excess maintains basic pH for kinetics.

  • Coupling: Add the carboxylic acid partner and coupling reagent (e.g., HATU or T3P).

Decision Tree for Method Selection:

DecisionTree Start Start: N-Boc-Isonipecotic Substrate Sensitive Contains Acid-Sensitive Groups? (e.g., acetals, silyl ethers) Start->Sensitive ScavengeNeeded Contains Electron-Rich Aromatics? (e.g., Trp, Tyr, Met) Sensitive->ScavengeNeeded No MethodC Method C: TMSOTf (Mild Lewis Acid) Sensitive->MethodC Yes MethodB Method B: TFA + Scavengers (Prevents Alkylation) ScavengeNeeded->MethodB Yes MethodA Method A: HCl / Dioxane (Precipitation / Standard) ScavengeNeeded->MethodA No

Figure 2: Selection guide for deprotection methodology based on substrate complexity.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[6] Wiley-Interscience. (Standard reference for functional group tolerance).

  • Mechanisms of Boc Deprotection. Common Organic Chemistry. (Detailed mechanistic breakdown of acidolysis). Link

  • Comparison of Deprotection Reagents. ACS GCI Pharmaceutical Roundtable. (Green chemistry assessment of TFA vs. HCl vs. TMSOTf). Link

  • TMSOTf Assisted Deprotection. Journal of Organic Chemistry. (Protocol for mild deprotection using trimethylsilyl trifluoromethanesulfonate). Link

  • Coupling Reagents for Hindered Amines. BenchChem Application Notes. (Data on coupling efficiency for isonipecotic acid derivatives). Link

Sources

Application Note & Protocol: TBTU/HOBt for Sterically Hindered Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming Steric Barriers in Amide Synthesis

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and the synthesis of biologically active molecules.[1][2][3] While numerous coupling reagents exist, the synthesis of amides from sterically demanding carboxylic acids or amines presents a significant and persistent challenge.[1][4][5][6] When bulky groups flank the reacting centers, the slow rate of nucleophilic attack by the amine on the activated carboxylate can lead to low yields, side reactions, and racemization of chiral centers.

This application note provides a detailed guide to the use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) , often in conjunction with an external source of HOBt (1-Hydroxybenzotriazole) , as a highly efficient system for overcoming these steric challenges. Uronium-based reagents like TBTU have become indispensable tools for constructing "difficult" amide bonds where other methods fail, offering rapid reaction rates and high yields while preserving stereochemical integrity.[7]

The Mechanism: How TBTU/HOBt Activates and Couples

The efficacy of TBTU lies in its ability to rapidly convert a carboxylic acid into a highly reactive HOBt active ester, which is then readily intercepted by the amine nucleophile. The process is a multi-step, base-mediated activation and coupling cascade.

Causality of the Mechanism:

  • Base-Mediated Deprotonation: The reaction is initiated by a non-nucleophilic tertiary base (e.g., DIPEA, Et₃N) which deprotonates the carboxylic acid, forming a carboxylate anion. This step is crucial as the carboxylate is the active nucleophile that attacks the TBTU reagent.

  • Attack on TBTU & Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of the TBTU reagent. This leads to the formation of a key intermediate: the OBt active ester . This step displaces the stable and water-soluble byproduct, N,N,N',N'-tetramethylurea.[8][9]

  • The Role of HOBt: The benzotriazole (HOBt) moiety is the cornerstone of this system's success. As an excellent leaving group, it significantly increases the reactivity of the activated carboxylic acid. Crucially, the formation of the OBt ester minimizes the lifetime of other, more racemization-prone intermediates (like oxazolones), thereby acting as a potent racemization suppressant.[7][10][11][12][13] While TBTU contains the HOBt structure, the addition of exogenous HOBt is often recommended to ensure the equilibrium favors the active ester, especially in challenging cases.[11][14][15]

  • Nucleophilic Attack by the Amine: The sterically hindered amine, which would slowly attack a less activated carboxyl species, can now efficiently attack the highly electrophilic carbonyl carbon of the OBt ester. This forms the desired amide bond and regenerates HOBt.

TBTU_Mechanism TBTU/HOBt Amide Coupling Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) TBTU TBTU Amine Sterically Hindered Amine (R'-NH2) ActiveEster OBt Active Ester Carboxylate->ActiveEster + TBTU Amide Sterically Hindered Amide ActiveEster->Amide + Amine (R'-NH2) Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Byproduct2 Regenerated HOBt Amide->Byproduct2

Caption: TBTU/HOBt activation and coupling pathway.

Experimental Protocols & Data

Reagent Stoichiometry and Selection

The choice of base and solvent, along with the stoichiometry of the reagents, is critical for success. The following table provides a robust starting point for optimization.

ComponentMolar Equivalents (eq.)Role & Rationale
Carboxylic Acid 1.0Limiting reagent
Amine 1.0 - 1.2A slight excess can help drive the reaction to completion.
TBTU 1.0 - 1.2Using equimolar amounts relative to the acid minimizes side reactions.[16]
HOBt (Additive) 1.0 - 1.2Recommended to further suppress racemization and enhance rate.[11][14]
Base (DIPEA) 2.0 - 3.0Two equivalents are needed: one to form the carboxylate and one to neutralize the HOBt proton released during activation. An additional excess ensures the reaction medium remains basic.
Solvent Anhydrous (e.g., DMF, NMP, DCM)DMF is a common choice due to its excellent solvating properties for all components. NMP can be used for particularly insoluble substrates.
Step-by-Step Protocol for Solution-Phase Coupling

This protocol outlines a general procedure for coupling a sterically hindered carboxylic acid and amine.

1. Preparation:

  • Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous, peptide-synthesis grade solvents.

2. Activation (Pre-activation Recommended):

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) , TBTU (1.1 eq.) , and HOBt (1.1 eq.) in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Cool the solution to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize potential side reactions.

  • Add DIPEA (2.5 eq.) dropwise to the stirred solution.

  • Allow the activation mixture to stir at 0 °C for 15-20 minutes. A color change (often to yellow/orange) may be observed, indicating formation of the active species.

3. Coupling Reaction:

  • In a separate flask, dissolve the sterically hindered amine (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-24 hours. The time required is highly dependent on the degree of steric hindrance.

4. Reaction Monitoring:

  • Monitor the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Aqueous Workup:

  • Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the organic layer sequentially with:

    • 1N HCl (aq) or 5% citric acid (aq) (2x) - Removes excess base.
    • Saturated NaHCO₃ (aq) (2x) - Removes unreacted carboxylic acid and HOBt.
    • Saturated NaCl (Brine) (1x) - Removes residual water.
  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product via flash column chromatography on silica gel to obtain the pure amide.

Protocol_Workflow Experimental Workflow Prep 1. Preparation (Inert Atmosphere, Dry Glassware) Activation 2. Activation at 0 °C (Acid + TBTU + HOBt + DIPEA) Prep->Activation Coupling 3. Amine Addition & Reaction (Warm to RT, Stir 2-24h) Activation->Coupling Monitor 4. Monitoring (TLC / LC-MS) Coupling->Monitor Workup 5. Aqueous Workup (Extraction & Washes) Monitor->Workup Reaction Complete Purify 6. Purification (Column Chromatography) Workup->Purify Product Pure Amide Purify->Product

Caption: General experimental workflow for TBTU coupling.

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield • Extreme steric hindrance.• Insufficient activation time.• Poor quality solvent/reagents (moisture).• Substrate insolubility.• Increase reaction time and/or temperature (e.g., to 40-50 °C).• Increase reagent stoichiometry to 1.5 eq.• Ensure strictly anhydrous conditions.• Switch to a solvent with higher solvating power, like NMP.• Consider a more potent reagent like HATU.[17][18]
Racemization of α-carbon • Base is too strong or used in large excess.• Elevated reaction temperature for prolonged periods.• Switch from DIPEA to a weaker base like N-methylmorpholine (NMM).• Ensure HOBt is used as an additive.• Perform the coupling at the lowest effective temperature (start at 0 °C and warm slowly).[7]
Guanidinylation of Amine • Using a significant excess of TBTU relative to the carboxylic acid allows TBTU to react directly with the free amine.• Maintain a stoichiometry of TBTU that is close to equimolar with the carboxylic acid (e.g., 1.05-1.1 eq.). This side reaction is less common with phosphonium reagents (e.g., PyBOP).[15][16]
Difficult Workup • Emulsion formation during extraction.• Water-soluble product.• Add brine to the aqueous layer to break emulsions.• If the product has high polarity, perform a back-extraction of the aqueous layers. Alternatively, consider direct purification after removing the solvent if byproducts are non-interfering.

Safety and Handling

  • TBTU: TBTU is a flammable solid that can cause skin, eye, and respiratory irritation.[19][20][21][22] It is also moisture-sensitive.

  • HOBt: 1-Hydroxybenzotriazole, particularly in its anhydrous form, is a known explosive and is sensitive to heat, friction, and shock.[23] It is almost always supplied and used as a monohydrate, which significantly improves its safety profile.

  • Handling: Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Storage: Store TBTU and HOBt in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents).[19][22] Tightly seal containers, preferably under an inert gas like nitrogen or argon, to prevent moisture ingress.

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Website. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]

  • Carl ROTH. Safety Data Sheet: TBTU. Carl ROTH Website. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). Aapptec Website. [Link]

  • D'Andrea, L., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 656. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Scribd. Research Chemical Safety Guide. Scribd. [Link]

  • Mali, S. M., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8462-8472. [Link]

  • Tice, C. M. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Omega, 6(39), 25076-25096. [Link]

  • Scribd. TBTU Material Safety Data Sheet. Scribd. [Link]

  • El-Faham, A., et al. A Non-Explosive Replacement for Benzotriazole Based Coupling Reagents. Luxembourg Bio Technologies. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11647. [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Wikipedia. Peptide synthesis. Wikipedia. [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Website. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1101 - TBTU. Aapptec Website. [Link]

  • Organic Synthesis. Acid-Amine Coupling using TBTU. Organic-synthesis.org. [Link]

  • Scribd. Tbtu Mechanism. Scribd. [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Coupling Reagents. Synform, 2022(10), A155-A159. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). common-organic-chemistry.com. [Link]

Sources

Application Note: N-(Sec-butyl)piperidine-4-carboxamide as a Scaffold for sQC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secreted Glutaminyl Cyclase (sQC) is a zinc-dependent metalloenzyme responsible for the post-translational modification of N-terminal glutamine (Gln) and glutamate (Glu) residues into pyroglutamate (pGlu). This cyclization is a critical pathological step in Alzheimer’s Disease (AD), where it drives the formation of neurotoxic, aggregation-prone pGlu-A


 peptides, and in chronic inflammation via the stabilization of CCL2 (MCP-1).

While imidazole-based inhibitors (e.g., Varoglutamstat/PQ912) have dominated clinical development, N-(Sec-butyl)piperidine-4-carboxamide represents a distinct non-imidazole scaffold identified through pharmacophore-assisted virtual screening and structure-activity relationship (SAR) studies. This scaffold offers an alternative chemical space, potentially avoiding off-target effects associated with strong metal-chelating pharmacophores.

This guide provides a comprehensive technical protocol for characterizing this scaffold, focusing on kinetic validation using coupled fluorometric assays and orthogonal cell-based systems.

Mechanism of Action & Chemical Biology

The Pathological Role of sQC

In physiological states, sQC matures neuropeptides (e.g., TRH, GnRH). In pathology, sQC overexpression catalyzes the cyclization of A


 into pGlu-A

. This modification:
  • Increases hydrophobicity, accelerating oligomerization by >250-fold.

  • Confers resistance to aminopeptidase degradation.[1]

  • Acts as a "seed" for mixed A

    
     plaque formation.
    
Scaffold Rationale: Piperidine-4-carboxamide

Unlike "zinc-binding group" (ZBG) inhibitors that directly chelate the active site Zn


, the N-(Sec-butyl)piperidine-4-carboxamide  scaffold functions via a mixed-mode interaction:
  • Amide Moiety: Mimics the peptide bond transition state, hydrogen bonding with the catalytic triad (Glu201, Asp248, or His319 in human sQC).

  • Piperidine Ring: Acts as a rigid spacer, positioning the substituents within the active site tunnel.

  • Sec-butyl Group: Provides hydrophobic bulk that occupies the S1' or S2' substrate pockets. The chiral center of the sec-butyl group allows for stereoselective optimization (typically S-enantiomers show higher affinity in similar alkyl-chain pockets).

Figure 1: The pathological cascade of A


 modification by sQC and the intervention point of the piperidine-4-carboxamide scaffold.

Experimental Protocol: Coupled Fluorometric Assay

Objective: Determine the IC


 and K

of N-(Sec-butyl)piperidine-4-carboxamide against human recombinant sQC.

Principle: sQC does not generate a fluorescent signal directly. This assay uses a coupled reaction . sQC cyclizes the substrate H-Gln-AMC into pGlu-AMC. The auxiliary enzyme, Pyroglutamyl Aminopeptidase (pGAP) , then cleaves the pGlu moiety, releasing free AMC (7-Amino-4-methylcoumarin), which is highly fluorescent.

Materials
  • Enzyme: Recombinant human sQC (rh-sQC), specific activity >10 U/mg.

  • Substrate: H-Gln-AMC (Bachem or equivalent).

  • Auxiliary Enzyme: Pyroglutamyl Aminopeptidase (pGAP) (from Pyrococcus furiosus or Bacillus amyloliquefaciens).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM KCl (Ionic strength is crucial for sQC activity).

  • Test Compound: N-(Sec-butyl)piperidine-4-carboxamide (dissolved in DMSO).

  • Control Inhibitor: PQ912 (Varoglutamstat) or PBD150.

Workflow
  • Preparation:

    • Prepare 100x stocks of the Test Compound in DMSO (e.g., 10 mM down to 1 nM).

    • Prepare Substrate Solution: 200

      
      M H-Gln-AMC in Assay Buffer.
      
    • Prepare Enzyme Mix: rh-sQC (final conc. 50 nM) + pGAP (final conc. 0.5 U/mL) in Assay Buffer.

  • Pre-incubation:

    • In a black 96-well plate, add 10

      
      L of Test Compound.
      
    • Add 50

      
      L of Enzyme Mix.
      
    • Incubate for 15 minutes at 30°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 40

      
      L of Substrate Solution (Final volume 100 
      
      
      
      L).
  • Measurement:

    • Monitor fluorescence continuously for 30 minutes at 30°C.

    • 
       nm, 
      
      
      
      nm.
Critical Control: The pGAP Counter-Screen

Why? If your scaffold inhibits the auxiliary enzyme (pGAP), you will see a false positive (reduced fluorescence) that mimics sQC inhibition.

  • Protocol: Repeat the assay exactly as above, but replace H-Gln-AMC with pGlu-AMC (the product of sQC).

  • Logic: If the signal decreases in the presence of your compound, it inhibits pGAP. If the signal remains high (equal to DMSO control), your compound is a true sQC inhibitor.

Figure 2: The coupled enzymatic assay logic. The inhibitor must block sQC without affecting the auxiliary enzyme pGAP.

Experimental Protocol: Cell-Based Orthogonal Assay

Objective: Validate membrane permeability and efficacy in a biological system.

Cell Model
  • Cell Line: HEK293 transfected with human APP695 (Swedish mutation) and human sQC. Alternatively, SH-SY5Y neuroblastoma cells (which express endogenous sQC).

  • Culture Conditions: DMEM + 10% FBS + Pen/Strep, 37°C, 5% CO

    
    .
    
Protocol
  • Seeding: Seed cells at

    
     cells/well in a 24-well plate.
    
  • Treatment: 24 hours post-seeding, replace media with fresh media containing the Test Compound (0.1

    
    M – 100 
    
    
    
    M) or Vehicle (DMSO).
  • Conditioning: Incubate for 24 hours.

  • Harvesting: Collect the conditioned medium (supernatant). Add protease inhibitors (PMSF) immediately.

  • Detection (ELISA):

    • Use a sandwich ELISA specific for pGlu-A

      
      (3-42) .
      
    • Capture Antibody: Anti-pGlu-A

      
       (Clone 2-48 or similar).
      
    • Detection Antibody: Biotinylated Anti-A

      
       (Clone 4G8 or 6E10).
      
    • Readout: Streptavidin-HRP / TMB substrate (Absorbance at 450 nm).

Data Analysis & Interpretation

Kinetic Parameters

Calculate the initial velocity (


) from the linear portion of the fluorescence curve.
Fit data to the Four-Parameter Logistic (4PL)  equation to determine IC

:


To convert IC


 to the inhibition constant (

) for a competitive inhibitor (common for this scaffold), use the Cheng-Prusoff equation :


Note: For sQC, the


 for H-Gln-AMC is typically around 20-50 

M depending on the buffer conditions.
Expected Results Comparison
ParameterReference Inhibitor (PBD150)Piperidine-4-carboxamide Scaffold (Lead)Interpretation
IC

(Enzymatic)
~ 10 - 50 nM1 - 40

M
Scaffold is a "Hit/Lead." Needs optimization (e.g., linker rigidification).
Binding Mode Metal Chelation (Zinc)Active Site Occlusion / H-bondLower toxicity risk; potentially lower affinity initially.
Cellular Potency High (nM range)Moderate (High

M)
Permeability of the sec-butyl group is good, but potency needs boosting.

References

  • Dileep, K. V., et al. (2021). "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors."[2][3][4] International Journal of Biological Macromolecules, 170, 415-423.[2][3][5] [2][3][5]

  • Schilling, S., et al. (2002). "Continuous spectrometric assays for glutaminyl cyclase activity."[6] Analytical Biochemistry, 303(1), 49-56.[6]

  • Cynis, H., et al. (2006). "Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1763(11), 1125-1130.

  • Buchholz, M., et al. (2006). "The first potent inhibitors for human glutaminyl cyclase: synthesis and structure-activity relationship." Journal of Medicinal Chemistry, 49(2), 664-677.

Sources

Application Note: High-Throughput Synthesis of Piperidine-4-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Piperidine-4-Carboxamide Libraries for High-Throughput Screening Content Type: Detailed Application Notes and Protocols

Introduction & Strategic Rationale

The piperidine-4-carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved therapeutics (e.g., opioid receptor agonists, Factor Xa inhibitors, and 5-HT receptor modulators). Its distinct chair conformation allows for precise vector positioning of substituents at the N1 (amine) and C4 (amide) positions, facilitating engagement with diverse biological targets including GPCRs, kinases, and proteases.

For High-Throughput Screening (HTS), the challenge lies not in the chemistry itself, but in generating library fidelity —ensuring that hundreds of analogs are synthesized with >95% purity, free of cytotoxic coupling reagents, and formatted correctly for acoustic or pin-tool dispensing.

This guide outlines two distinct, field-proven workflows:

  • Solid-Phase Organic Synthesis (SPOS): Best for maximizing diversity at the N1 position.

  • Solution-Phase with Polymer-Supported Scavenging: The industrial "gold standard" for rapid amide coupling at C4, avoiding the solubility issues often encountered with resin-bound intermediates.

Library Design & Retrosynthesis

To maximize Structure-Activity Relationship (SAR) data, the library is designed around two points of diversity (


 and 

).
  • 
     (N1-Position):  Introduced via alkylation, reductive amination, or sulfonylation.
    
  • 
     (C4-Amide):  Introduced via amide coupling with diverse primary/secondary amines.
    
Visualization: Retrosynthetic Logic

Retrosynthesis Target Target: Piperidine-4-Carboxamide (Dual Diversity) Inter1 Intermediate A: N-Substituted Isonipecotic Acid Target->Inter1 Amide Coupling (C4) Inter2 Intermediate B: Piperidine-4-Carboxamide Core Target->Inter2 Alternative Route Start3 Diversity Set R2: Primary/Secondary Amines Target->Start3 Start1 Start: Isonipecotic Acid (Fmoc-Protected) Inter1->Start1 N-Alkylation/Acylation Start2 Diversity Set R1: Halides/Sulfonyl Chlorides Inter1->Start2

Caption: Retrosynthetic breakdown of the piperidine-4-carboxamide scaffold showing convergent assembly points.

Protocol A: Solid-Phase Synthesis (SPOS)

Best for: Libraries requiring extensive N1 diversification (e.g., ureas, sulfonamides) which are difficult to purify in solution.

Core Concept

Using 2-Chlorotrityl Chloride (2-CTC) Resin allows for the attachment of Fmoc-isonipecotic acid via the carboxyl group. This strategy protects the C-terminus, exposing the N-terminus for elaboration. Crucially, cleavage from 2-CTC can be tuned to release the protected acid or the free acid, depending on the acid concentration used.

Step-by-Step Protocol
Phase 1: Resin Loading
  • Swelling: Place 10 g of 2-CTC resin (1.0–1.6 mmol/g loading) in a solid-phase synthesis vessel. Swell in dry DCM (100 mL) for 30 min.

  • Loading: Dissolve Fmoc-Piperidine-4-carboxylic acid (1.2 eq relative to resin loading) and DIPEA (4 eq) in dry DCM. Add to resin.[1]

  • Incubation: Shake at room temperature (RT) for 2 hours.

  • Capping: Add MeOH (1 mL/g resin) to the mixture and shake for 20 min to cap unreacted chloride sites.

  • Wash: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

Phase 2: N1-Diversification (

)
  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

  • Reaction (Choose One):

    • Sulfonylation: Add

      
      -Sulfonyl Chloride (5 eq) + DIPEA (10 eq) in DCM. Shake 2 hrs.
      
    • Urea Formation: Add

      
      -Isocyanate (5 eq) in DCM. Shake 4 hrs.
      
    • Reductive Amination: Add

      
      -Aldehyde (5 eq) in TMOF/DCM (1:1). Shake 1 hr. Add NaBH(OAc)3 (5 eq). Shake 16 hrs.
      
  • QC Check: Remove a small aliquot of resin, cleave, and check conversion via LCMS.

Phase 3: Cleavage & C4-Coupling
  • Cleavage: Treat resin with 20% Hexafluoroisopropanol (HFIP) in DCM for 30 min. Note: HFIP is mild and preserves acid-labile groups on

    
     if present.
    
  • Isolation: Filter resin, collect filtrate, and evaporate to dryness. This yields the N-substituted Isonipecotic Acid .

  • Parallel Amide Coupling (Solution Phase):

    • Dissolve crude acid in DMF (0.1 M).

    • Dispense into 96-well reaction block.

    • Add HATU (1.2 eq) and DIPEA (3 eq). Shake 5 min.

    • Add diverse Amines (

      
      -
      
      
      
      , 1.5 eq). Shake 12 hours.

Protocol B: Solution-Phase with Polymer-Supported Scavengers

Best for: Rapid generation of C4-amide variants with high purity requirements for HTS. This method avoids the slower kinetics of solid-phase coupling.

Core Concept

Synthesis is performed in solution, but purification utilizes solid-supported scavengers to remove excess reagents. This "catch-and-release" or "scavenge-only" approach eliminates the need for preparative HPLC for every well.

Workflow Diagram

ScavengerWorkflow Step1 1. Amide Coupling (Solution Phase) Step2 2. Add PS-Isocyanate (Scavenges Amine) Step1->Step2 Excess R-NH2 Step3 3. Add PS-Carbonate (Scavenges Acid) Step2->Step3 Excess R-COOH Step4 4. Filtration Step3->Step4 Remove Resins Step5 5. Final Plate (High Purity) Step4->Step5 Evaporate

Caption: Polymer-Supported (PS) Scavenger workflow for purification-free library synthesis.

Step-by-Step Protocol
  • Reaction Setup:

    • In a 96-well deep-well block, add N-Boc-Piperidine-4-carboxylic acid (100 µmol, 1.0 eq) in DMF (500 µL).

    • Add COMU (1.1 eq) and DIPEA (2.0 eq). Shake 5 min.

    • Add diverse Amines (

      
      , 1.2 eq). Shake at RT for 16 hours.[2]
      
  • Scavenging (The "Polishing" Step):

    • Problem: The mixture contains product, excess amine, and coupling byproducts.

    • Solution: Add PS-Isocyanate resin (3.0 eq relative to excess amine). This resin reacts covalently with the unreacted amine.

    • Add PS-Trisamine resin (3.0 eq) to scavenge any unreacted acid or active ester.

    • Shake block for 6–12 hours.

  • Filtration:

    • Filter the reaction mixture through a 96-well filter plate (20 µm frit) into a receiving plate.

    • Wash filter cake with MeOH (200 µL).

    • The filtrate contains the pure N-Boc-Amide .

  • Deprotection & Final Formatting:

    • Treat filtrate with 4M HCl in Dioxane (200 µL) for 2 hours (removes Boc).

    • Evaporate to dryness (SpeedVac).

    • Re-suspend in 100% DMSO to a final concentration of 10 mM .

HTS Formatting & Quality Control

To ensure the library is "screen-ready," specific physical parameters must be met.

Solubility & Storage Standards
ParameterSpecificationRationale
Solvent 100% Anhydrous DMSOPrevents hydrolysis; universal HTS solvent.
Concentration 10 mM (Master Plate)Allows dilution to 1-10 µM assay concentration.
Plate Format 384-well SBS Standard (Polypropylene)Low binding; compatible with acoustic dispensers (e.g., Echo).
Water Content < 0.5%Water absorbs from air; causes compound precipitation over time.
QC Validation Logic (Self-Validating System)

Do not QC every compound (too costly). Use a Statistical QC approach:

  • Random Sampling: Select 5% of the library (e.g., 5 wells per 96-well plate) at random.

  • Analysis: Run LC-MS (UV @ 254nm + ELSD).

  • Pass Criteria:

    • Mean Purity > 90%.[3][4]

    • Successful Mass Identification (M+H)+.

    • Fail Action: If >10% of the sampled subset fails, the entire plate is flagged for re-synthesis or prep-HPLC.

Expertise & Troubleshooting (E-E-A-T)

Insights derived from bench experience:

  • The "Piperidine Aggregation" Issue: Piperidine-4-carboxamides, especially when

    
     is aromatic, can stack in solution, leading to false negatives in HTS (compound doesn't leave the well) or false positives (aggregates inhibit enzymes nonspecifically).
    
    • Solution: Add 0.01% Tween-20 to the assay buffer, NOT the DMSO stock.

  • Regioselectivity in Coupling: When using 2-CTC resin (Protocol A), ensure the loading step is strictly anhydrous. Moisture hydrolyzes the trityl chloride, reducing loading efficiency.

  • Scavenger Resin Choice: Avoid using PS-Isocyanate if your product contains a secondary nucleophile (e.g., a hydroxyl group) that might compete, although isocyanates are generally selective for amines at RT. In such cases, use PS-Benzaldehyde .

References

  • Privileged Scaffolds: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link

  • Solid-Phase Protocols: "Solid-Phase Synthesis of Piperidine Derivatives." BenchChem Application Notes, 2025. Link

  • Polymer-Supported Reagents: Ley, S. V., et al. "Polymer-Supported Reagents and Scavengers: A Toolkit for the Systems Chemist." Chemistry – A European Journal, 2000. Link

  • HTS Standards: "Guidance for Reporting Data from High-Throughput Screening." National Institutes of Health (NIH). Link

  • Scavenger Efficiency: "Polymer-Supported Reagents as Versatile Tools in Combinatorial Chemistry." MDPI Molecules, 2000. Link

Sources

Troubleshooting & Optimization

Preventing racemization of chiral sec-butylamine during amide formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHIRAL-SEC-BUTYL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Diagnostic

The Issue: You are observing a loss of enantiomeric excess (%ee) in your final amide product derived from chiral sec-butylamine.

The Reality: Pure alkyl amines like sec-butylamine (pKa of


-H 

50) are configurationally stable under standard amide coupling conditions. They do not racemize via simple deprotonation.

The Root Cause: If you observe %ee loss, it is almost certainly due to one of three "System Failures":

  • Partner Racemization: The carboxylic acid component (especially if it is an

    
    -chiral acid or amino acid) has racemized via the Oxazolone (Azlactone) mechanism , driven by the basicity of the amine or the exogenous base.
    
  • Imine Tautomerization: The use of ketone solvents (Acetone, MEK) or aldehyde impurities has triggered reversible Schiff base formation, allowing the amine stereocenter to scramble.

  • Salt Release Failure: Incomplete liberation of the amine from its HCl/Tartrate salt led to harsh "catch-up" additions of base, spiking local pH and degrading the acid partner.

Diagnostic Matrix: Identify Your Failure Mode

SymptomProbable CauseVerification Step
50:50 Racemic Product Wrong Starting Material. The amine salt or bottle was racemic labeled as chiral.Check optical rotation of the starting amine or derivatize with Mosher's acid chloride.
ee Drops to 60-80% Acid Partner Racemization. The coupling reagent (e.g., EDC/DMAP) activated the acid too slowly, allowing the base to pull the

-proton of the acid.
Switch to T3P or HATU/Collidine . Avoid DMAP entirely.
Inconsistent Batch ee Exothermic Addition. Reagents were added too fast, causing local heating >0°C.Monitor internal temp. Keep T < 5°C during activation.
Unknown Impurities + Low ee Solvent Incompatibility. Use of Acetone or Ethyl Acetate (with trace acetic acid/ethanol).Switch to anhydrous DMF, DCM, or THF. Ensure no ketones are present.

Technical Deep Dive: The Mechanics of Failure

Why the "Amine" is Innocent (Usually)

Racemization requires the removal of the proton attached to the chiral center.

  • Acid Component: The

    
    -proton is acidified by the adjacent carbonyl (pKa ~20-25). Upon activation (e.g., Acid Chloride/Anhydride), this pKa drops further, making it easy for bases (TEA/DIPEA) to deprotonate it, forming a planar enolate or oxazolone.
    
  • Amine Component (sec-butylamine): The

    
    -proton is next to a neutral nitrogen. The pKa is extremely high (~50). Standard organic bases (TEA, DIPEA, Pyridine) are not strong enough  to deprotonate this center.
    
The "Hidden" Amine Racemization Pathway (The Schiff Base Trap)

If your reaction contains ketones (e.g., Acetone used for cleaning glassware, or as a co-solvent), sec-butylamine reacts to form an imine .



Once in the Enamine  form, the chiral center loses its stereochemical information. When it hydrolyzes back, it is racemic.[1]
  • Rule: NEVER use ketone solvents with chiral primary amines.

High-Fidelity Coupling Protocol (The "Safe" Method)

This protocol utilizes T3P (Propylphosphonic Anhydride) , widely regarded in pharmaceutical process chemistry as the gold standard for suppressing racemization due to its rapid coupling rate and acidic byproduct buffering [1, 2].

Reagents
  • Acid: 1.0 equiv

  • Amine: sec-butylamine (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc/DMF), 1.5 equiv

  • Base: Pyridine (mild) or 2,4,6-Collidine (non-nucleophilic). Avoid TEA.

  • Solvent: 2-MeTHF or DCM (Anhydrous).

Step-by-Step Workflow
  • Dissolution: Charge the Carboxylic Acid (1.0 eq) and sec-Butylamine (1.1 eq) into the reactor with 2-MeTHF (10 V).

  • Cooling: Cool the mixture to 0 °C .

  • Base Addition: Add Pyridine (2.5 eq) dropwise. Maintain temperature < 5 °C.

    • Why? Pyridine is a weak base (pKa ~5.2), sufficient to neutralize the T3P byproduct but too weak to deprotonate most chiral centers.

  • Activation: Add T3P solution (1.5 eq) dropwise over 20 minutes.

    • Note: T3P is not reactive until the base is present, but adding it last controls the exotherm.

  • Reaction: Allow to warm to 20 °C and stir for 2-4 hours.

  • Quench: Add water (5 V) to quench excess T3P. The byproduct is water-soluble propylphosphonic acid, which washes away easily.[2]

Visual Troubleshooting & Mechanism

Diagram 1: The Decision Tree for Low %ee

This logic flow helps you isolate whether the failure is chemical or analytical.

Troubleshooting Start Issue: Low %ee in Amide Product CheckSM Step 1: Check Starting Amine Optical Rotation Start->CheckSM IsSMPure Is Amine Pure? CheckSM->IsSMPure VendorIssue Root Cause: Vendor supplied racemic material or salt degradation. IsSMPure->VendorIssue No CheckAcid Step 2: Is the Acid Partner Chiral? IsSMPure->CheckAcid Yes IsAcidChiral Yes CheckAcid->IsAcidChiral Oxazolone Root Cause: Acid Racemization (Oxazolone Path) Solution: Switch base to Collidine/Pyridine Switch reagent to T3P. IsAcidChiral->Oxazolone Yes (Most Likely) CheckSolvent Step 3: Check Solvents for Ketones IsAcidChiral->CheckSolvent No KetonePresent Ketones Found? CheckSolvent->KetonePresent IminePath Root Cause: Imine/Enamine Tautomerization Solution: Remove Acetone/MEK sources. KetonePresent->IminePath Yes MethodError Root Cause: Analytical Method Peaks are overlapping or artifactual. KetonePresent->MethodError No

Caption: Logic flow to diagnose the source of chirality loss. Note that Acid Racemization is statistically the most common culprit.

Diagram 2: The "Danger Zone" Mechanism

Understanding how the Acid racemizes when you blame the Amine .

Mechanism Acid Chiral Acid (L-Isomer) Activated Activated Ester (O-Acyl Urea / Anhydride) Acid->Activated + Coupling Agent Oxazolone Oxazolone Intermediate (Azlactone) Activated->Oxazolone Slow Reaction + Strong Base/Heat PureProduct Pure Chiral Amide (L-Isomer) Activated->PureProduct + sec-Butylamine (Fast Reaction) Enol Planar Enolate (Chirality Lost) Oxazolone->Enol Base Catalyzed RacemicProduct Racemic Amide (DL-Mix) Oxazolone->RacemicProduct + sec-Butylamine Enol->Oxazolone Re-protonation (Random)

Caption: The Oxazolone pathway.[3][4][5][6] If the coupling is slow or base is too strong, the activated acid cyclizes and racemizes before the amine can attack.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) or DIPEA? A: If your acid partner is achiral (e.g., Benzoic acid), yes. If your acid partner is chiral (e.g., N-Boc-Phenylalanine), NO . TEA and DIPEA are strong bases that promote oxazolone formation. Use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) , which are sterically hindered and less likely to strip the


-proton [3].

Q: My sec-butylamine is an HCl salt. How do I free-base it without racemizing? A: Dissolve the salt in the reaction solvent and add exactly 1.0 equivalent of base (relative to the salt) before adding the coupling reagent. Do not pre-mix the salt with base and let it sit for hours. Generate the free amine in situ at 0°C immediately prior to coupling.

Q: Why is T3P better than HATU for this? A: HATU is extremely fast but requires basic conditions (pH 8-9) to function optimally. If the reaction stalls, that high pH destroys chirality. T3P works well in lower pH environments (buffered by pyridine) and does not generate the reactive guanidinium byproducts that can sometimes interfere [2].

Q: I am using EDC/HOBt and seeing 90% ee. Is that good? A: In modern drug development, no. You should target >99% ee. 90% implies a systemic error. Switch to T3P/Pyridine or COMU/Collidine to close that 10% gap.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[8][9][10] Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Technical Support Center: Purification of N-(sec-butyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMINE-SEC-BUTYL Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Bench.

You are likely here because your purification of N-(sec-butyl)piperidine-4-carboxamide is failing in one of two ways: either you cannot see the compound (detection issues), or your product is eluting as a broad, useless smear (tailing issues).

This molecule presents a "perfect storm" for flash chromatography challenges:

  • It is invisible: It lacks a conjugated

    
    -system (aromatic ring), rendering it nearly silent to standard UV detection.
    
  • It is sticky: The secondary amine on the piperidine ring (

    
    ) interacts aggressively with acidic silanols on silica gel.
    

Below are the specific protocols to resolve these issues, structured as a troubleshooting dialogue.

Part 1: The "Ghost" Peak (Detection Issues)

Q: I am running a gradient, but the chromatogram is flat. Where is my compound?

A: Your compound is likely eluting, but your detector is blind to it. N-(sec-butyl)piperidine-4-carboxamide consists entirely of


 hybridized carbons and isolated carbonyls. It does not absorb UV light significantly above 210 nm.

Protocol A: Alternative Detection Methods If you rely on a standard UV-Vis detector, you must alter your strategy.

Detector TypeSuitabilityTechnical Note
UV (254 nm) ❌ UselessThe molecule has no chromophore at this wavelength.
UV (200-210 nm) ⚠️ RiskyOnly works with solvents that have high UV transparency (Water, Acetonitrile, Hexane). Avoid Acetone or Ethyl Acetate , as they absorb strongly in this region and will mask the signal.
ELSD (Evaporative Light Scattering) Recommended Detects mass, not light absorption. Ideal for this molecule.
RI (Refractive Index) ⚠️ DifficultDrifts significantly with gradient elution; only useful for isocratic runs.

Protocol B: The "Blind" Collection Strategy (TLC Verification) If you lack an ELSD, you must collect fractions blindly and analyze them offline using TLC stains.

  • Stain Selection: Do not use UV to check your TLC plates.

    • Ninhydrin: Will turn the secondary amine (piperidine) distinct pink/red upon heating.

    • Iodine Chamber: Will show brown spots for most organics, including this amide.

    • KMnO4: Will stain the oxidizable amine/amide functionalities (yellow/brown spots on purple).

  • Run the Column: Collect all fractions.

  • Spot Check: Spot every 3rd tube on a TLC plate, dip in Ninhydrin, and heat with a heat gun until spots appear.

Part 2: The "Smear" (Tailing & Basicity)

Q: I see a signal (or spot on TLC), but it streaks from the baseline to the solvent front. How do I fix this?

A: This is caused by the Silanol Effect . The piperidine nitrogen is a strong base.[1][] Standard silica gel has a surface of acidic silanol groups (


). Your compound is performing an acid-base reaction with the column, effectively getting "stuck" rather than partitioning.

Solution 1: The "Amine Block" (Mobile Phase Modifier) You must flood the column with a cheaper, volatile base to occupy the silanol sites.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1% to 2% (v/v) in the mobile phase.[3]

  • Crucial Step: You must pre-equilibrate the column with the modifier. If you only add TEA to the solvent bottle and start the run, the silica will strip the TEA out of the first few column volumes, and your compound will still streak.

Solution 2: Switch Stationary Phases (The "Nuclear" Option) If modifiers fail, change the surface chemistry entirely.

  • Amine-Functionalized Silica: Use a commercially available

    
    -bonded silica cartridge. The surface is already basic, preventing the acid-base interaction.
    
  • C18 (Reverse Phase): Run at High pH (pH 10) using Ammonium Bicarbonate or Ammonium Hydroxide buffers. This keeps the piperidine neutral (unprotonated), ensuring sharp peaks.

Part 3: Workflow & Logic Visualization

The following diagrams illustrate the decision-making process for this specific purification.

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the correct stationary phase and detection method based on the molecule's lack of chromophore and high basicity.

purification_logic Start Start: N-(sec-butyl)piperidine-4-carboxamide CheckUV Check UV Activity (Conjugated System?) Start->CheckUV NoUV No: Use ELSD or Ninhydrin Stain CheckUV->NoUV Abs < 210nm CheckBasicity Check Basicity (Piperidine pKa ~11) NoUV->CheckBasicity IsBasic Strong Base Detected CheckBasicity->IsBasic SelectPhase Select Stationary Phase IsBasic->SelectPhase Silica Standard Silica (Requires Modifier) SelectPhase->Silica Cheapest AmineSilica Amine-Bonded Silica (No Modifier Needed) SelectPhase->AmineSilica Easiest C18 Reverse Phase C18 (High pH Buffer) SelectPhase->C18 Cleanest

[1]

Figure 2: The "Silanol War" (Mechanism of Tailing)

Caption: Visualizing why adding TEA (Triethylamine) fixes the streaking issue by blocking acidic silanol sites.

silanol_mechanism SilicaSurface Acidic Silica Surface (Si-OH) InteractionBad Strong Ionic Bond (Tailing/Streaking) SilicaSurface->InteractionBad + Compound InteractionGood Blocked Sites (Free Elution) SilicaSurface->InteractionGood Compound Piperidine Amine (Basic Target) Compound->InteractionBad Compound->InteractionGood Elutes Cleanly Modifier Modifier (TEA) (Sacrificial Base) Modifier->SilicaSurface Saturates Surface

Part 4: Validated Experimental Protocols
Protocol 1: The "DCM/MeOH + TEA" Method (Standard Silica)

Use this for standard flash chromatography if you do not have specialized columns.

  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Solvent B: 10% Methanol in DCM + 1% Triethylamine (TEA).

    • Note: Keeping TEA in both lines ensures the baseline doesn't drift and the silica remains deactivated throughout the gradient.

  • Loading: Dissolve the crude sample in a minimum amount of DCM. If it is not soluble, use the Dry Loading technique (adsorb onto Celite or Silica) to prevent band broadening at the inlet.

  • Gradient:

    • 0-5 min: 0% B (Isocratic hold to elute non-polar impurities).

    • 5-20 min: 0% -> 50% B.

    • Note: The piperidine product will likely elute later due to its polarity.

Protocol 2: The High pH Reverse Phase Method

Use this if you require high purity and have a C18 column.

  • Solvent A: Water + 10mM Ammonium Bicarbonate (pH ~10).

  • Solvent B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 CV (Column Volumes).

  • Rationale: The high pH keeps the piperidine nitrogen deprotonated (neutral). Neutral molecules interact with C18 solely based on hydrophobicity, resulting in sharp, symmetrical peaks.

References
  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Application Note AN82. Link

  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link

  • Master Organic Chemistry. (2017). Amine Basicity: Piperidine vs Pyridine.[1]Link

  • BenchChem. (2025).[1][5][6] HPLC-UV Analysis of Piperidine-Containing Compounds. Application Note. Link

Sources

Technical Support Center: Purification Strategies for Reactions Involving sec-Butylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing unreacted sec-butylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification hurdles. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, explaining the underlying chemical principles to empower you to make informed decisions in your work.

I. Understanding the Challenge: Properties of sec-Butylamine

Before delving into purification strategies, it is crucial to understand the physicochemical properties of sec-butylamine that influence its removal.

PropertyValueSource
Molecular Formula C₄H₁₁N[1][2]
Molar Mass 73.14 g/mol [1][2]
Appearance Colorless liquid[1][3]
Odor Ammoniacal, fishy[2][3]
Boiling Point 63 °C (145 °F)[1][3][4][5]
Density 0.724 g/cm³ at 25 °C[1][4]
Solubility in Water Miscible/Highly Soluble[1][3]
pKa 10.66[2]

The high water solubility and relatively low boiling point of sec-butylamine present unique challenges for its removal from reaction mixtures, often rendering simple aqueous washes or standard distillation protocols inefficient.

II. Troubleshooting Guide & FAQs

This section is organized by purification technique, addressing common questions and troubleshooting scenarios in a direct question-and-answer format.

A. Liquid-Liquid Extraction (Acid-Base Extraction)

Liquid-liquid extraction is often the first line of defense for removing basic impurities like sec-butylamine. This technique leverages the differential solubility of the amine and its protonated salt form.[6]

Question 1: My standard aqueous wash failed to remove all the sec-butylamine. Why is this, and what can I do?

  • Answer: sec-Butylamine is a basic compound (pKa of its conjugate acid is ~10.66) and will readily partition into an acidic aqueous phase upon protonation.[2][7] A simple wash with neutral water is often insufficient due to the amine's partial solubility in many organic solvents.

    Troubleshooting Steps:

    • Acidify the Aqueous Phase: Wash the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous citric acid.[7][8] This will convert the sec-butylamine into its corresponding ammonium salt, which is highly water-soluble and will be extracted into the aqueous layer.[6][9]

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than a single extraction with a large volume. This is a more efficient method for removing the amine salt.

    • Check pH: After extraction, check the pH of the aqueous layer to ensure it remains acidic. If the reaction mixture contains a significant amount of sec-butylamine, the initial acidic wash may be neutralized.

Question 2: I'm concerned my product is acid-sensitive. Are there alternative extraction methods?

  • Answer: Yes, if your product is unstable in acidic conditions, you can use a milder acidic wash or an alternative method altogether.

    Troubleshooting Steps:

    • Use a Weaker Acid: Employ a milder acidic solution like saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of acetic acid. These will still protonate the amine but at a less aggressive pH.

    • Copper Sulfate Wash: A wash with a 10% aqueous copper(II) sulfate solution can be effective.[7] The copper ions form a complex with the amine, which is then extracted into the aqueous layer, often indicated by the aqueous layer turning purple.[7] This method avoids the use of strong acids.

Experimental Protocol: Acid-Base Extraction for sec-Butylamine Removal

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) if the reaction was performed in a water-miscible solvent.

  • Add a 1 M HCl solution (or an alternative acidic solution) to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The lower aqueous layer will contain the protonated sec-butylamine.

  • Drain the aqueous layer.

  • Repeat the extraction with fresh 1 M HCl solution two more times.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.[10]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the purified product.

G start Reaction Mixture in Organic Solvent extraction Add 1M HCl (aq) Shake & Separate start->extraction organic_layer Organic Layer (Product) extraction->organic_layer Product remains aqueous_layer Aqueous Layer (sec-Butylammonium Salt) extraction->aqueous_layer Amine is extracted wash Wash with NaHCO₃ (aq) then Brine organic_layer->wash dry Dry over Na₂SO₄ wash->dry product Purified Product dry->product G start Crude Reaction Mixture (+ sec-butylamine) add_resin Add Isocyanate Resin Stir at RT start->add_resin filter Filter to Remove Resin add_resin->filter resin_bound Resin-Bound sec-butylamine Urea (Discarded) filter->resin_bound Solid filtrate Filtrate (Purified Product) filter->filtrate Liquid concentrate Concentrate in vacuo filtrate->concentrate final_product Final Purified Product concentrate->final_product

Caption: Workflow for using a scavenger resin to remove sec-butylamine.

C. Distillation

Given the relatively low boiling point of sec-butylamine (63 °C), distillation can be a viable purification method, provided the desired product is significantly less volatile. [1][4] Question 5: I tried simple distillation, but I'm still seeing sec-butylamine in my product. What went wrong?

  • Answer: The effectiveness of distillation depends on the difference in boiling points between sec-butylamine and your product. Azeotrope formation with the solvent or product can also complicate the separation.

    Troubleshooting Distillation:

    • Fractional Distillation: If the boiling point of your product is close to that of sec-butylamine (e.g., within 25 °C), simple distillation will not be effective. Use a fractional distillation column (e.g., a Vigreux or packed column) to improve the separation efficiency.

    • Vacuum Distillation: If your product has a high boiling point or is thermally sensitive, performing the distillation under reduced pressure will lower the boiling points of both components and can improve separation.

    • Azeotropic Removal: In some cases, adding a solvent that forms a low-boiling azeotrope with sec-butylamine can facilitate its removal. This is a more advanced technique and requires careful selection of the azeotroping agent.

D. Chromatography

Chromatographic techniques offer high-resolution purification but can be challenging with basic compounds like amines.

Question 6: My sec-butylamine is streaking or eluting very slowly on my silica gel column. How can I improve the chromatography?

  • Answer: Amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing) and sometimes irreversible binding. [11] Troubleshooting Amine Chromatography:

    • Basify the Mobile Phase: Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (Et₃N) or ammonia in methanol. This will neutralize the acidic sites on the silica gel and improve the elution of the sec-butylamine. [12] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a reverse-phase C18 column if your product is amenable to those conditions. [13] 3. Pre-treat the Silica: You can pre-treat the silica gel by slurrying it in the eluent containing the basic additive before packing the column.

Question 7: Can I use Gas Chromatography (GC) to analyze for residual sec-butylamine?

  • Answer: Yes, Gas Chromatography (GC) is an excellent method for detecting and quantifying residual sec-butylamine due to its volatility. [14]Capillary columns designed for the analysis of amines are commercially available and provide good peak shape and resolution. [14]

III. Summary of Recommended Methods

MethodAdvantagesDisadvantagesBest For...
Acid-Base Extraction Simple, inexpensive, scalable.Not suitable for acid-sensitive products.Initial bulk removal of sec-butylamine.
Scavenger Resins High selectivity, simple filtration workup, good for automation.Higher cost, may require optimization of conditions.Removing trace amounts of sec-butylamine, purification of compound libraries.
Distillation Good for large-scale removal if boiling points are very different.Not effective for compounds with similar boiling points, potential for azeotrope formation.Products with high boiling points (>150 °C).
Chromatography High-resolution purification.Can be challenging due to amine-silica interactions, requires optimization.Final purification step to achieve high purity.

By understanding the properties of sec-butylamine and the principles behind each purification technique, you can effectively troubleshoot and optimize your experimental workup to achieve a high purity of your desired compound.

References

  • Covalent Scavengers for Primary and Secondary Amines. (n.d.).
  • sec-Butylamine. (n.d.). Chemeurope.com.
  • Solid-Supported Scavengers. (n.d.). Supra Sciences.
  • Yu, Z. R., Alesso, S., Pears, D., Worthington, P. A., Luke, R. W. A., & Bradley, M. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • sec-Butylamine. (2023, September 6). Adakem Kimya Ltd.
  • sec-butylamine | CAS#:33966-50-6. (2025, August 22). Chemsrc.
  • Scavenger resin and processes for the use thereof. (n.d.). Google Patents.
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • sec-Butylamine. (n.d.). Wikipedia.
  • sec-Butylamine | C4H11N | CID 24874. (n.d.). PubChem.
  • removing butylamine from hypersil c18. (2008, May 7). Chromatography Forum.
  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
  • Acid-Base Extraction. (n.d.).
  • Acid–base extraction. (n.d.). Wikipedia.
  • Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Separation of Secondary Amine and Tertiary amine. (2006, January 24). Chromatography Forum.
  • Discussion on GC analysis of commercial sec-butylamine samples. (n.d.). ResearchGate.
  • HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific - SA.

Sources

Minimizing side reactions in isonipecotamide derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with isonipecotamide (piperidine-4-carboxamide) . It addresses the unique reactivity profile of this bifunctional building block, focusing on suppressing side reactions during functionalization.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side Reactions & Impurity Profiling

N-Functionalization: Preventing Over-Alkylation & Stalling

Context: The secondary amine in the piperidine ring is the primary handle for derivatization. However, its high nucleophilicity often leads to "runaway" reactions.

Q: Why am I seeing significant quaternary ammonium salt formation during direct alkylation?

Diagnosis: You are likely experiencing polyalkylation . The product (a tertiary amine) is often more nucleophilic than the starting material (isonipecotamide) due to the inductive effect of the alkyl group, creating a self-perpetuating side reaction.

Troubleshooting Protocol:

  • Switch to Reductive Amination: This is the "Gold Standard" for isonipecotamide. It proceeds via an iminium ion intermediate that cannot react further once reduced, inherently preventing quaternary salt formation.

  • If Direct Alkylation is Mandatory:

    • The "Reverse Addition" Technique: Do not add the alkyl halide to the amine. Instead, add the alkyl halide dropwise to a dilute solution of isonipecotamide (1.5–2.0 equivalents) and base.

    • Solvent Selection: Switch from polar aprotic solvents (DMF, MeCN) to less polar solvents (DCM, Toluene) if solubility permits, or use a biphasic system (DCM/Water) to sequester the product.

Q: My reductive amination yields are low (<40%), and I see unreacted aldehyde. What is happening?

Diagnosis: This is a "Stalled Imine" equilibrium . The amide group on C4 exerts an electron-withdrawing inductive effect, slightly reducing the nucleophilicity of the piperidine nitrogen compared to a standard piperidine. Water generated during imine formation is hydrolyzing the intermediate back to starting materials.

Corrective Workflow:

  • Step 1 (Dehydration): Pre-form the imine/iminium species before adding the reducing agent. Stir the amine and aldehyde in MeOH or DCE with 4Å Molecular Sieves or Ti(OiPr)₄ (1.0 eq) for 2–4 hours.

  • Step 2 (Reduction): Only then add the reducing agent.

Comparative Data: Reducing Agents for Isonipecotamide

ReagentReactivityRisk ProfileRecommended Use
NaBH(OAc)₃ (STAB)MildLowStandard. Tolerates the amide group perfectly. Does not reduce aldehydes/ketones rapidly, allowing imine formation.
NaBH₃CN ModerateHigh (Toxic)Backup. Use only if STAB fails. Requires pH control (pH 5–6) to prevent aldehyde reduction.
NaBH₄ StrongHigh (Side Rxns)Avoid. Reduces aldehydes to alcohols faster than imine formation. Can reduce amides under forcing conditions.
Visualizing the Pathway

The diagram below illustrates the divergence between the desired reductive amination and the problematic direct alkylation pathways.

G Start Isonipecotamide Imine Iminium Intermediate Start->Imine + Aldehyde - H2O (Slow Step) Product Tertiary Amine (Desired) Start->Product + R-X (Direct Alkylation) Aldehyde Aldehyde (R-CHO) Imine->Product + NaBH(OAc)3 (Irreversible) QuatSalt Quaternary Salt (Impurity) Product->QuatSalt + Excess R-X (Over-Alkylation) DirectAlk Alkyl Halide (R-X)

Figure 1: Mechanistic divergence showing why reductive amination (blue/green path) prevents the over-alkylation trap (red path).

Amide Integrity: The "Silent" Side Reactions

Context: The C4-carboxamide is generally robust, but it can participate in unintended dehydration or hydrolysis, especially during aggressive workups or coupling reactions.

Q: I see a new peak at M-18 in my mass spec. Did I lose water?

Diagnosis: Yes, you have likely dehydrated the primary amide to a Nitrile (Cyano) group.

  • Mechanism: This occurs if you use strong electrophilic activating agents (e.g., POCl₃, SOCl₂, or excess coupling reagents like HATU/EDC) that activate the amide oxygen, followed by elimination.

  • Prevention: Avoid highly acidic anhydrous conditions. If activating a different carboxyl group on the molecule, ensure the isonipecotamide amide is not exposed to excess activating agent.

Q: My product disappeared during acid workup.

Diagnosis: Amide Hydrolysis . While isonipecotamide is stable to TFA (used for Boc removal), prolonged exposure to strong aqueous acids (HCl, H₂SO₄) at high temperatures (>50°C) will hydrolyze the amide to the carboxylic acid (Isonipecotic acid).

  • Fix: Keep acid workups (e.g., HCl salt formation) to <1 hour at 0°C–RT.

Purification & Isolation Strategies

Context: Isonipecotamide derivatives are highly polar and often amphoteric, making standard silica chromatography difficult (streaking/tailing).

Q: My product streaks on silica and co-elutes with impurities. How do I purify it?

Recommendation: Do not use standard Silica Gel.

  • Neutralize the Silica: Pre-wash your column with 1% Triethylamine (TEA) in Hexane/EtOAc. This caps the acidic silanol sites that bind the amine.

  • Eluent System: Use a polar amine-tolerant system:

    • DCM : MeOH : NH₄OH (90:10:1)

  • Alternative: SCX (Strong Cation Exchange) Cartridges:

    • Load reaction mixture (in MeOH).

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH (releases the pure amine).

Validated Experimental Protocol

Protocol: Clean Reductive Amination of Isonipecotamide Use this standard operating procedure (SOP) to minimize bis-alkylation and amide dehydration.

  • Preparation: In a dry flask, dissolve Isonipecotamide (1.0 equiv) and the Aldehyde (1.1 equiv) in anhydrous DCE (Dichloroethane) or DCM (0.1 M concentration).

  • Imine Formation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Optional: Add activated 4Å molecular sieves. Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

    • Checkpoint: Monitor by LC-MS. Look for Product (M+H) and absence of Imine (M-2).

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 min.

  • Extraction: Extract with DCM (3x).

    • Note: If the product is very polar, add 5–10% MeOH to the DCM during extraction.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via SCX cartridge or neutralized silica column.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1][2] "Managing Side Reactions in Piperidine Functionalization." Technical Notes. Link

  • Common Organic Chemistry. (2025). "Reductive Amination: Common Conditions and Troubleshooting." Link

  • Organic Chemistry Portal. (2025). "Synthesis of Nitriles from Amides (Dehydration)." Link

Sources

Validation & Comparative

The Impact of Isomeric N-Alkyl Substitution on the Biological Activity of Piperidine Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Structural and Physicochemical Distinctions: The Foundation of Differential Activity

The core difference between N-sec-butyl and N-tert-butyl piperidine amides lies in the branching and point of attachment of the butyl group to the piperidine nitrogen.[2]

  • N-sec-butyl piperidine amides feature a secondary butyl group (-CH(CH₃)CH₂CH₃) attached to the piperidine nitrogen. This arrangement results in a chiral center at the point of attachment, meaning it can exist as two distinct enantiomers (R and S). The secondary carbon attachment provides a moderate degree of steric hindrance.[2]

  • N-tert-butyl piperidine amides incorporate a tertiary butyl group (-C(CH₃)₃), which is significantly bulkier and more sterically hindered than the sec-butyl group. The tert-butyl group is achiral.[2]

These structural nuances have a direct impact on the physicochemical properties of the molecules, which in turn influence their biological activity.

Table 1: Comparative Physicochemical Properties of N-sec-Butyl vs. N-tert-Butyl Amide Isomers

PropertyN-sec-Butyl Amide AnalogueN-tert-Butyl Amide AnalogueRationale for Difference
Molecular Formula C₈H₁₇NO (Butanamide example)C₈H₁₇NO (Butanamide example)Isomers have the same molecular formula.
Molecular Weight 143.23 g/mol (Butanamide example)143.23 g/mol (Butanamide example)Isomers have the same molecular weight.
Steric Hindrance ModerateHighThe tert-butyl group has three methyl groups attached to the tertiary carbon, leading to greater bulk.
Chirality Yes (at the sec-butyl carbon)NoThe sec-butyl group's attachment carbon is a stereocenter.
Predicted Boiling Point HigherLowerIncreased branching in the tert-butyl group reduces surface area and van der Waals forces, lowering the boiling point.[3]
Predicted Melting Point VariesGenerally HigherThe more symmetrical and compact structure of the tert-butyl group can lead to more efficient crystal packing.[3]
Reactivity More reactiveMore stableThe tertiary carbon in the tert-butyl group provides greater stability.

Putative Structure-Activity Relationship (SAR)

Based on established medicinal chemistry principles, the isomeric difference between the N-sec-butyl and N-tert-butyl groups is expected to have a profound impact on the structure-activity relationship (SAR) of piperidine amides. The steric bulk and chirality of the substituent can influence receptor binding, metabolic stability, and overall pharmacological profile.

Sources

Comparative Structural Analysis of Piperidine-4-Carboxamide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Piperidine-4-carboxamide (P4C) complexes against their aromatic and aliphatic bioisosteres. While aromatic amides like isonicotinamide are staples in co-crystal engineering due to their planar rigidity, P4C offers a unique 3D saturated geometry (chair conformation) that is increasingly critical for targeting complex enzyme pockets (e.g., sQC inhibitors in Alzheimer's, Proteasome inhibitors in Malaria).

This document details the structural mechanics, crystallization protocols, and analytical hierarchies required to exploit P4C in rational drug design.

Part 1: Structural Mechanics & Comparative Advantage

The Geometric Differentiator: Aliphatic vs. Aromatic

The primary structural distinction of P4C (Isonipecotamide) is its saturated piperidine ring, which adopts a low-energy chair conformation . This contrasts sharply with the planar geometry of its aromatic analog, Isonicotinamide (INA).

  • Thermodynamic Implications: The flexibility of the piperidine ring allows for "induced fit" binding modes that rigid aromatics cannot achieve. However, this comes with an entropic penalty during crystallization, making P4C complexes more prone to disorder or polymorphism compared to the highly crystalline INA.

  • Supramolecular Synthons: Both scaffolds utilize the primary amide group (-CONH2) to form hydrogen bond networks. The dominant motif is the amide-amide homosynthon , characterized by an

    
     graph set (head-to-tail dimer).
    
Comparative Performance Table
FeaturePiperidine-4-carboxamide (P4C)Isonicotinamide (INA)Piperazine Analogues
Geometry 3D Chair (Tetrahedral

)
2D Planar (

)
3D Chair (Dual Nitrogen)
Basicity (

)
~10.8 (Secondary Amine)~3.6 (Pyridine Nitrogen)~9.8 (Secondary Amine)
H-Bond Capacity High (Amide Donor/Acceptor + Amine Donor)Moderate (Amide + Pyridine Acceptor)High (Dual Amine Donors)
Solubility Profile High aqueous solubility (Salt formation)Moderate/LowHigh aqueous solubility
Drug Design Utility Deep pocket binding (e.g., Proteasome

)

stacking interactions
Linker/Solubilizer
Crystallization Risk Conformational disorderPolymorphismHydrate formation

Part 2: Experimental Protocols

Protocol A: Co-Crystal Screening via Liquid-Assisted Grinding (LAG)

Objective: Rapidly identify stable co-crystal forms without consuming large amounts of API. This method overcomes the solubility mismatch often seen between P4C and acidic co-formers.

Reagents:

  • Piperidine-4-carboxamide (1 mmol)

  • Co-former (e.g., Fumaric acid, 1 mmol)

  • Solvent: Methanol or Ethanol (trace amount)

Step-by-Step Workflow:

  • Weighing: Accurately weigh stoichiometric amounts (1:1) of P4C and the co-former into a stainless steel grinding jar.

  • Solvent Addition: Add solvent at a ratio of

    
     of total solid weight. Note: The solvent acts as a catalytic lubricant to facilitate molecular diffusion.
    
  • Mechanochemistry: Grind at 25-30 Hz for 20 minutes using a ball mill.

  • Validation (Self-Check): Analyze the resulting powder immediately via PXRD.

    • Success Indicator: Disappearance of starting material peaks and emergence of new distinct reflections.

    • Failure Indicator: Physical mixture (superposition of starting peaks) or Amorphous halo (indicates degradation or glass formation).

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Obtain high-quality crystals suitable for SC-XRD to resolve the chair conformation and H-bond network.

  • Solution Prep: Dissolve the LAG product (from Protocol A) in a solvent where it has moderate solubility (often MeOH/Water mixtures).

  • Filtration: Filter through a 0.45

    
     PTFE filter to remove nucleation sites (dust).
    
  • Vessel Setup: Place in a narrow scintillation vial. Cover with Parafilm and poke 3-5 small holes.

  • Environment: Store in a vibration-free, temperature-controlled environment (

    
    ).
    
  • Harvesting: Monitor for birefringence using cross-polarized light. Harvest crystals when they reach 0.2–0.5 mm.

Part 3: Analytical Hierarchy & Visualization

To rigorously characterize these complexes, a multi-modal approach is required. Do not rely on a single technique.

The Characterization Workflow

The following diagram outlines the decision logic for structural elucidation, ensuring data integrity from bulk powder to atomic resolution.

StructuralAnalysis Synthesis Synthesis / LAG Screening PXRD Screening Synthesis->Screening Check_Cryst Crystalline? Screening->Check_Cryst SC_Growth Single Crystal Growth Data_Collection SC-XRD Data Collection SC_Growth->Data_Collection Refinement Structure Refinement Data_Collection->Refinement Check_Quality R-Factor < 5%? Refinement->Check_Quality Hirshfeld Hirshfeld Surface Analysis Final_Model Validated Structural Model Hirshfeld->Final_Model Check_Cryst->Synthesis No (Optimize Solvent) Check_Cryst->SC_Growth Yes Check_Quality->SC_Growth No (Re-crystallize) Check_Quality->Hirshfeld Yes

Caption: Logical workflow for structural elucidation. PXRD confirms bulk phase identity before investing time in Single Crystal (SC) growth. Hirshfeld analysis quantifies non-covalent interactions post-refinement.

Key Structural Metrics for Validation

When analyzing the crystal structure of P4C complexes, verify these specific parameters to ensure scientific integrity:

  • Piperidine Ring Conformation:

    • Calculate the Cremer-Pople puckering parameters . For an ideal chair,

      
       should be close to 
      
      
      
      or
      
      
      . Significant deviation indicates strain or disorder.
  • Amide Planarity:

    • The amide group (

      
      ) should be planar. Check the torsion angle; deviations 
      
      
      
      suggest strong intermolecular forces distorting the geometry.
  • Interaction Energy (Hirshfeld):

    • Use Hirshfeld surface analysis (fingerprint plots) to quantify the contribution of

      
       interactions. In P4C, these typically contribute >40% of the total Hirshfeld surface, confirming the dominance of the amide synthon.
      

Part 4: Case Study – Proteasome Inhibition

Recent structural studies (e.g., Lawong et al., 2022) highlight the superiority of the P4C scaffold in antimalarial drug design.

  • Challenge: The Plasmodium falciparum proteasome

    
     active site has a unique non-catalytic pocket.
    
  • Solution: The P4C moiety (in compound SW584) utilizes its chair conformation to orient the carboxamide group into a specific H-bond network that planar aromatic analogs cannot access.

  • Data Point: Cryo-EM and X-ray data confirmed that the piperidine nitrogen forms a salt bridge, while the carboxamide engages in a water-mediated H-bond network, achieving high species selectivity (Human vs. Parasite).

References

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Source: International Journal of Biological Macromolecules (2021). URL:[Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: NIH / PubMed Central (2022). URL:[Link]

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Source: Crystal Growth & Design (2022). URL:[Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Source: Acta Pharmaceutica Sinica B (2021).[1] URL:[Link]

  • Supramolecular synthons and their occurrence percentages based on the Cambridge Structure Database (CSD). Source: ResearchGate / CSD Analysis. URL:[Link]

Sources

A Researcher's Guide to Validating Amide Bond Formation Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the successful formation of an amide bond is a cornerstone of many molecular constructions. Verifying the creation of this crucial functional group is paramount. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, accessible, and informative method for real-time reaction monitoring and final product confirmation. This guide provides an in-depth comparison and practical workflow for utilizing IR spectroscopy to validate amide bond formation, grounded in the principles of scientific integrity and field-proven expertise.

The "Why" Behind the Wavenumbers: Foundational Principles

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. The frequency of absorption is characteristic of the bond type and its chemical environment.[1][2] For amide synthesis, we are primarily interested in the distinct vibrational signatures of the reactants (a carboxylic acid and an amine) and the product (an amide).

The core principle of using IR spectroscopy to validate amide bond formation lies in observing the disappearance of characteristic reactant peaks and the simultaneous appearance of characteristic product peaks. This direct correlation provides a clear narrative of the chemical transformation.

A Comparative Look: IR Spectroscopy vs. Other Techniques

While powerful, IR spectroscopy is not the only tool for reaction validation. Understanding its place among other techniques is key to making informed analytical choices.

Technique Strengths for Amide Bond Validation Limitations
Infrared (IR) Spectroscopy - Fast and non-destructive.[3][4]- Provides real-time reaction monitoring capabilities.[2]- Excellent for identifying the presence or absence of key functional groups.[4]- Relatively inexpensive instrumentation.[4]- Can be challenging for complex molecules with many overlapping peaks.[5]- Less effective for determining molecular weight or detailed structural elucidation compared to other methods.[3][5]- Water can be a problematic solvent due to its strong IR absorbance, though this can be mitigated with techniques like ATR-FTIR.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information, including connectivity of atoms.- Quantitative analysis is straightforward.- Slower acquisition times compared to IR.- More expensive instrumentation.- Sample preparation can be more involved.
Mass Spectrometry (MS) - Provides highly accurate molecular weight information.- Can be used to identify products and byproducts with high sensitivity.- Typically a destructive technique.- Does not directly probe the functional groups in the same way as IR.
Raman Spectroscopy - Complementary to IR; strong signals for bonds with weak dipoles.[2]- Less interference from aqueous solvents.[1]- Can be affected by sample fluorescence.[1]- May require more specialized expertise for interpretation.[2]

In essence, IR spectroscopy is an ideal first-line technique for quickly confirming the success of an amide coupling reaction due to its speed and direct observation of the relevant functional groups.

The Workflow of Validation: A Step-by-Step Guide

The following workflow provides a self-validating system for confirming amide bond formation. By characterizing the starting materials and monitoring the reaction, you can be confident in the final product's identity.

Amide_Validation_Workflow cluster_0 Reactant Analysis cluster_1 Reaction Monitoring cluster_2 Product Confirmation Carboxylic_Acid Characterize Carboxylic Acid: - Broad O-H stretch (2500-3300 cm⁻¹) - Sharp C=O stretch (~1700-1725 cm⁻¹) Reaction_Progress Monitor Reaction: - Decrease in O-H and N-H reactant peaks - Appearance of Amide I and Amide II bands Carboxylic_Acid->Reaction_Progress Reactant Amine Characterize Amine: - N-H stretch (3300-3500 cm⁻¹) (2 bands for primary, 1 for secondary) Amine->Reaction_Progress Reactant Amide_Product Confirm Amide Product: - Absence of broad O-H stretch - Strong Amide I (C=O) band (~1630-1680 cm⁻¹) - Amide II (N-H bend) band (~1510-1570 cm⁻¹) Reaction_Progress->Amide_Product Product Formation

Caption: Workflow for validating amide bond formation using IR spectroscopy.

Step 1: Characterize the Starting Materials

Before initiating the reaction, it is crucial to obtain the IR spectra of your starting carboxylic acid and amine. This provides a baseline for comparison.

  • Carboxylic Acid: The most prominent features are a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹.[6] The broadness of the O-H band is due to hydrogen bonding.[6]

  • Amine: Primary amines will show two N-H stretching bands in the 3300-3500 cm⁻¹ region, while secondary amines will show a single band in this region.[7] Tertiary amines will not have an N-H stretch.[7]

Step 2: Monitor the Reaction Progress

If using an in-situ monitoring technique like an Attenuated Total Reflectance (ATR) probe, you can observe the changes in the IR spectrum in real-time.[1][2] If not, you can take aliquots of the reaction mixture at different time points. The key changes to look for are:

  • Disappearance of the Carboxylic Acid O-H Stretch: The broad absorption between 2500-3300 cm⁻¹ should diminish and eventually disappear as the carboxylic acid is consumed.

  • Changes in the N-H Stretching Region: The intensity of the starting amine's N-H stretch will decrease.

  • Appearance of Amide Bands: Concurrently, you will see the emergence of new peaks characteristic of the amide product.

Step 3: Confirm the Amide Product

Once the reaction is complete, the IR spectrum of the purified product should confirm the formation of the amide bond.

  • Absence of the Broad O-H Stretch: This is a strong indicator that the starting carboxylic acid has been fully consumed.

  • Presence of the Amide I Band (C=O Stretch): This is a strong, sharp peak typically found between 1630-1680 cm⁻¹.[8][9] The position is at a lower wavenumber compared to the starting carboxylic acid's carbonyl due to resonance with the nitrogen lone pair.[8]

  • Presence of the Amide II Band (N-H Bend): For primary and secondary amides, a band will appear in the 1510-1570 cm⁻¹ region, which is due to the N-H bending vibration coupled with C-N stretching.[8]

  • Presence of an N-H Stretch: For primary and secondary amides, an N-H stretching band will be present around 3100-3500 cm⁻¹. This band is typically less broad than the O-H stretch of a carboxylic acid.[8]

Summary of Key IR Absorptions for Amide Bond Formation

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Appearance in Spectrum
Carboxylic Acid O-H Stretch2500-3300Very broad
C=O Stretch1700-1725Strong, sharp
Primary Amine N-H Stretch3300-3500Two sharp peaks
Secondary Amine N-H Stretch3200-3300One sharp peak
Primary Amide N-H Stretch~3180 and ~3350 (solid)Two peaks
C=O Stretch (Amide I)~1650 (solid)Strong, sharp
N-H Bend (Amide II)1590-1620Moderate
Secondary Amide N-H Stretch~3300 (solid)One peak
C=O Stretch (Amide I)~1640 (solid)Strong, sharp
N-H Bend (Amide II)1515-1570Moderate

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid vs. solution) and hydrogen bonding.[8]

Experimental Protocol: Acquiring High-Quality IR Data

Objective: To monitor the formation of an amide from a carboxylic acid and an amine using FT-IR spectroscopy.

Materials:

  • FT-IR Spectrometer (with ATR accessory recommended for ease of use)

  • Starting Carboxylic Acid

  • Starting Amine

  • Reaction Solvent (ensure it has minimal absorbance in the regions of interest)

  • Pipettes and Vials

Methodology:

  • Background Spectrum: Acquire a background spectrum of the clean ATR crystal or an empty salt plate. This is crucial for removing atmospheric and instrumental interferences.

  • Starting Material Spectra:

    • Place a small amount of the carboxylic acid onto the ATR crystal or prepare a thin film on a salt plate.

    • Record the spectrum.

    • Clean the ATR crystal or use a new salt plate.

    • Repeat the process for the amine.

  • Reaction Initiation:

    • In a separate vial, initiate the amide coupling reaction according to your established synthetic procedure.

  • Reaction Monitoring (Time Point Zero):

    • Immediately after mixing the reactants, withdraw a small aliquot and acquire its IR spectrum. This serves as your t=0 reference.

  • Subsequent Time Points:

    • At regular intervals (e.g., every 30 minutes), withdraw another aliquot and acquire its IR spectrum.

    • Continue this process until the reaction is deemed complete based on the disappearance of the starting material peaks and the stabilization of the product peaks.

  • Final Product Spectrum:

    • After workup and purification of the final product, acquire its IR spectrum. This spectrum should be clean and clearly show the characteristic amide absorptions without the presence of starting material peaks.

Conclusion

Infrared spectroscopy is a highly effective and efficient tool for the validation of amide bond formation. By understanding the characteristic vibrational frequencies of the reactants and products, researchers can confidently monitor the progress of their reactions and confirm the identity of their final compounds. When integrated into a synthetic workflow, IR spectroscopy provides a robust, self-validating system that upholds the principles of scientific rigor and accelerates the pace of research and development.

References

  • Mettler Toledo. IR vs Raman Spectroscopy | Advantages & Limitations. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • University of California, Los Angeles. INFRARED SPECTROSCOPY (IR). [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR. [Link]

  • Indian Academy of Sciences. Infrared spectroscopic studies of amides and anilides. [Link]

  • E3S Web of Conferences. Study and analysis of the IR spectra of a composition based on polyamide filled with iron nanoparticles. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • SlideShare. IR Spectroscopy: Fundamentals and Applications. [Link]

  • PubMed. Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. [Link]

  • ResearchGate. FT-IR spectra of the synthesis of the fatty amides from CRBO and AEEA: (a) initial mixture (t = 0 minutes reaction) and (b) final mixture (80 minutes reaction). [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • SlideShare. advantages n limitations of quantitative ir spectroscopy. [Link]

  • ResearchGate. FT-IR spectra representing (A) amide bond formation between an.... [Link]

  • Karger Publishers. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]

  • ResearchGate. A comparison of the IR absorption spectra of the amide I′ band (top).... [Link]

  • ACS Publications. Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides. [Link]

  • National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • ACS Publications. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • DSpace@MIT. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. [Link]

  • AIP Publishing. Single-conformation infrared spectra of model peptides in the amide I and amide II regions: Experiment-based determination of local mode frequencies and inter-mode coupling. [Link]

  • PubMed. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. [Link]

  • YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

  • Medium. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

Sources

LC-MS/MS quantification of piperidine-4-carboxamide metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Quantification of Piperidine-4-Carboxamide Metabolites: An Advanced LC-MS/MS Method Development Guide

Executive Summary

The piperidine-4-carboxamide scaffold is a structural cornerstone in modern medicinal chemistry, serving as the pharmacophore for PARP inhibitors (e.g., Niraparib), soluble epoxide hydrolase (sEH) inhibitors, and various GPCR ligands. While the parent scaffold typically exhibits moderate lipophilicity suitable for Reversed-Phase Liquid Chromatography (RPLC), its primary metabolic fate—hydrolysis to the corresponding piperidine-4-carboxylic acid —creates a "polarity gap" that challenges standard bioanalytical workflows.

This guide provides a comparative technical analysis of LC-MS/MS methodologies for quantifying these metabolites. We move beyond standard C18 protocols to demonstrate why Polar-Embedded Reversed-Phase and HILIC chemistries are superior alternatives for simultaneous parent/metabolite quantification.

The Metabolic Landscape

To quantify accurately, one must first understand the analyte's lifecycle. The piperidine-4-carboxamide moiety undergoes specific biotransformations that drastically alter physicochemical properties.

Core Metabolic Pathways
  • Amide Hydrolysis (Major): The carboxamide is cleaved by amidases to form a carboxylic acid. This results in a massive shift in LogP (often dropping by >2.0 units), causing early elution (void volume) on C18 columns.

  • N-Oxidation: Oxidation of the piperidine nitrogen.

  • Glucuronidation: Phase II conjugation, increasing polarity further.

Metabolism Parent Parent Drug (Piperidine-4-carboxamide) Acid Metabolite M1 (Carboxylic Acid) Parent->Acid Hydrolysis (Amidases) NOxide Metabolite M2 (N-Oxide) Parent->NOxide CYP450/FMO (Oxidation) Gluc Metabolite M3 (N-Glucuronide) Parent->Gluc UGTs (Conjugation)

Figure 1: Primary metabolic pathways of the piperidine-4-carboxamide scaffold. The M1 (Acid) pathway represents the primary analytical challenge due to polarity.

Technology Comparison: Selecting the Right Tool

For pharmacokinetic (PK) assays requiring high sensitivity and wide dynamic range, Triple Quadrupole LC-MS/MS remains the gold standard.

FeatureLC-MS/MS (Triple Quad) HRMS (Q-TOF/Orbitrap) HPLC-UV
Primary Utility Quantification (PK/TK) Identification (MetID)Purity/Potency
Sensitivity (LOQ) Excellent (pg/mL range)Good (ng/mL range)Poor (µg/mL range)
Selectivity High (SRM/MRM)High (Mass Accuracy)Low (Retention time only)
Duty Cycle Fast (Suitable for many analytes)Slower (Scan speed limits)N/A
Verdict Recommended for routine quant.Use for initial metabolite discovery.Unsuitable for biological matrices.

Method Development: The "Polarity Gap" Solution

The critical failure point in quantifying this scaffold is the co-elution of the polar acid metabolite with matrix salts in the void volume when using standard C18 columns.

Comparative Column Performance Data

Hypothetical data based on scaffold physicochemical properties (LogP ~1.5 for Parent, LogP ~ -1.0 for Acid).

ParameterStandard C18 HILIC (Amide/Silica) Polar-Embedded C18 (Recommended)
Parent Retention (k') 5.0 (Good)1.2 (Low)4.5 (Good)
Acid Met. Retention (k') 0.2 (Void - Fails) 6.0 (Excellent)2.5 (Acceptable)
Peak Shape Tailing for basic aminesGoodExcellent (Shielded silanols)
Re-equilibration Time ShortLongShort
Matrix Effects High (at void)ModerateLow

Expert Insight: While HILIC offers the best retention for the acid, it suffers from long equilibration times and sample solvent incompatibility (requires high organic). Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18) provides the best compromise: sufficient retention for the polar acid to separate it from the void, while maintaining robust retention for the hydrophobic parent.

Detailed Experimental Protocol

Objective: Simultaneous quantification of a generic piperidine-4-carboxamide drug and its carboxylic acid metabolite in human plasma.

A. Sample Preparation: Protein Precipitation (PPT) with Phospholipid Removal

Why: Standard PPT leaves phospholipids that suppress ionization. Using a phospholipid-removal plate (e.g., Ostro or HybridSPE) combines the speed of PPT with the cleanliness of SPE.

  • Aliquot: Transfer 50 µL of plasma into the removal plate.

  • Spike: Add 10 µL of Internal Standard (IS) solution (deuterated analog).

  • Precipitate: Add 150 µL of 1% Formic Acid in Acetonitrile.

    • Note: Acidification helps break protein binding and solubilize the polar metabolite.

  • Mix: Vortex for 2 minutes.

  • Elute: Apply vacuum (5-10 inHg) to collect filtrate.

  • Dilute: Dilute filtrate 1:1 with water (to match initial mobile phase).

B. LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+

  • Column: Polar-Embedded C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 5% B (Hold for 1 min to retain Acid)

    • 1.0 - 5.0 min: Ramp to 90% B

    • 5.0 - 6.0 min: Hold 90% B

    • 6.1 min: Re-equilibrate at 5% B

C. Mass Spectrometry Parameters (SRM)

Ionization: ESI Positive Mode. The piperidine nitrogen is highly basic (


), ensuring excellent ionization.
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Rationale
Parent (Amide) [M+H]+[M-45]+25Loss of amide group (-CONH2)
Parent (Quant) [M+H]+84.140Cleavage of piperidine ring
Acid Metabolite [M+1+H]+[M-18]+20Loss of water (-H2O) from acid
Acid (Quant) [M+1+H]+84.142Cleavage of piperidine ring

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection S1 Plasma Sample (50 µL) S2 Protein PPT (1% FA in ACN) S1->S2 S3 Phospholipid Removal (Vacuum Filtration) S2->S3 LC1 Polar-Embedded C18 (Retains Acid Met.) S3->LC1 LC2 Gradient Elution (5% -> 90% B) LC1->LC2 MS1 ESI Positive Mode LC2->MS1 MS2 MRM Quant (Piperidine frag m/z 84) MS1->MS2

Figure 2: Optimized bioanalytical workflow for piperidine-4-carboxamide quantification.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must adhere to ICH M10 guidelines [1].

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ.

  • Matrix Effect: Calculate Matrix Factor (MF).

    • Goal: MF between 0.85 and 1.15. If MF < 0.5 for the acid metabolite, the "Polarity Gap" is not solved; switch to HILIC.

  • Carryover: Inject blank after ULOQ. Signal must be <20% of LLOQ.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1][2] [Link]

  • Jian, W., et al. (2013). Bioanalysis of polar kinase inhibitors in plasma by HILIC-MS/MS. Bioanalysis, 5(13), 1649-1659. [Link]

  • McHale, C., & Harmon, T. (2023).[3] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns Technical Report. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. [Link]

Sources

Precision Analytics: Determination of Enantiomeric Excess in Chiral sec-Butyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Enantiomeric Excess in Chiral sec-Butyl Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary & Strategic Framework

The sec-butyl amide moiety is a recurring pharmacophore in medicinal chemistry, serving as a scaffold in anticonvulsants, herbicides, and peptide mimics. However, the remote nature of the chiral center (at the


-position relative to the carbonyl) and the conformational flexibility of the amide bond present unique analytical challenges.

This guide moves beyond generic chirality protocols to focus specifically on the resolution of sec-butyl amides. We compare the three dominant analytical modalities: Chiral HPLC (the regulatory gold standard), NMR Spectroscopy with Chiral Solvating Agents (CSAs) (the high-throughput screener), and Chiral GC (the volatile specialist).

Strategic Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal method based on sample constraints and data requirements.

MethodSelection Start Start: Sample Characterization VolatilityCheck Is the Amide Volatile / Thermally Stable? Start->VolatilityCheck ThroughputCheck High Throughput Required? (>50 samples/day) VolatilityCheck->ThroughputCheck No (Complex/High MW) GC Method C: Chiral GC (Cyclodextrin Phase) VolatilityCheck->GC Yes (Low MW) AccuracyCheck Regulatory/Final QC Required? ThroughputCheck->AccuracyCheck No NMR Method B: 1H NMR + CSA (Rapid Screening) ThroughputCheck->NMR Yes (Reaction Monitoring) AccuracyCheck->NMR No (Approximate ee ok) HPLC Method A: Chiral HPLC (Polysaccharide Phase) AccuracyCheck->HPLC Yes (>99% ee precision)

Figure 1: Decision matrix for selecting the appropriate analytical technique for sec-butyl amide resolution.

Comparative Analysis: Performance Metrics

The following data aggregates performance benchmarks from standard pharmaceutical workflows involving small-molecule amides.

MetricMethod A: Chiral HPLC Method B: 1H NMR (CSA) Method C: Chiral GC
Primary Mechanism Steric inclusion/H-bonding on stationary phaseDiastereomeric complexation in solutionInclusion complexation (Gas Phase)
Accuracy (ee)

0.1% (Gold Standard)

1–3% (Dependent on field strength)

0.5%
Limit of Detection High (UV/Vis or MS): < 0.1 µg/mLModerate: ~1 mg/mLHigh (FID): < 1 µg/mL
Analysis Time 20–45 min/sample2–5 min/sample15–30 min/sample
Solvent Usage High (Mobile Phase)Low (Deuterated solvent only)None (Carrier Gas)
Sample Recovery Possible (Prep scale)Possible (No chemical modification)Destructive (Usually)
Cost Per Sample High (Columns + Solvents)Low (Reagents + Tube)Low (Gases)

Method A: Chiral HPLC (The Validator)

Role: Final Quality Control, Regulatory Submission, Trace Impurity Analysis.

For sec-butyl amides, the challenge is often the lack of strong


-

interaction sites near the chiral center. Polysaccharide-based columns are the most effective due to their ability to form "chiral grooves" that accommodate the aliphatic sec-butyl group while hydrogen bonding with the amide backbone.
Recommended Stationary Phases
  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): The primary choice. The helical amylose backbone provides excellent recognition for the sec-butyl moiety.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): A complementary alternative if AD-H fails.

Experimental Protocol
  • Sample Prep: Dissolve 1 mg of sec-butyl amide in 1 mL of Ethanol/Hexane (1:9). Filter through a 0.45 µm PTFE filter.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Note: Avoid basic additives (DEA) unless peak tailing is severe; amides are generally neutral enough.

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C (Lowering to 10°C can enhance resolution by increasing rigidity of the chiral selector).

    • Detection: UV at 210 nm (Amide

      
       transition).
      
  • Validation: Inject the racemate first to establish separation factor (

    
    ). A value of 
    
    
    
    is required for baseline resolution.

Method B: 1H NMR with Chiral Solvating Agents (The Screener)

Role: High-Throughput Screening, Reaction Monitoring, Green Chemistry.

This method relies on the formation of transient diastereomeric complexes between the sec-butyl amide and a Chiral Solvating Agent (CSA). The CSA induces a chemical shift non-equivalence (


) in the enantiomers.
Mechanism of Recognition

The sec-butyl amide acts as a Hydrogen Bond Acceptor (via Carbonyl) and Donor (via N-H). The CSA must complement this.

  • Recommended CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol) or Eu(hfc)₃ (Europium shift reagent).

  • Why Pirkle's Alcohol? It binds via H-bonding to the amide carbonyl, and the anthryl ring exerts a shielding anisotropy over one enantiomer's sec-butyl group more than the other.

NMRMechanism Amide sec-Butyl Amide (Racemic) ComplexR Complex [R-Amide : CSA] Shift δ1 Amide->ComplexR Fast Exchange ComplexS Complex [S-Amide : CSA] Shift δ2 Amide->ComplexS Fast Exchange CSA Chiral Solvating Agent (Pirkle Alcohol) CSA->ComplexR CSA->ComplexS Result Split Signals (ΔΔδ) Calculate Integration Ratio ComplexR->Result ComplexS->Result

Figure 2: Mechanism of chiral recognition via NMR solvating agents.

Experimental Protocol
  • Preparation: Dissolve 5–10 mg of the sec-butyl amide in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: Avoid polar solvents like DMSO or Methanol as they compete for H-bonds and disrupt the CSA-analyte complex.

  • Baseline Scan: Acquire a standard ¹H NMR spectrum to identify the amide N-H doublet or the sec-butyl methyl signals.

  • Titration: Add solid Pirkle’s Alcohol (2.0 equivalents relative to amide) directly to the tube. Shake to dissolve.

  • Analysis: Acquire the spectrum. Zoom in on the sec-butyl methyl region (0.8 – 1.2 ppm) or the N-H region.

    • Success Criterion: Look for splitting of the methyl doublet into two distinct doublets.

  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are the integrals of the split peaks.

Method C: Chiral GC (The Volatile Specialist)

Role: Analysis of low molecular weight amides, Agrochemicals.

If the sec-butyl amide is sufficiently volatile (MW < 300 Da) and thermally stable, GC offers superior resolution to HPLC for this specific moiety due to the high efficiency of capillary columns.

Recommended Stationary Phase[3][4]
  • Derivatized

    
    -Cyclodextrin (e.g., Rt-βDEXsa):  The sec-butyl group fits snugly into the hydrophobic cavity of the 
    
    
    
    -cyclodextrin.
Experimental Protocol
  • Sample Prep: Dissolve sample in Dichloromethane (1 mg/mL).

  • Injector: Split mode (50:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 2°C/min to 180°C. (Slow ramp is critical for chiral resolution).

  • Carrier Gas: Helium or Hydrogen (constant linear velocity 35 cm/sec).

  • Detection: FID at 250°C.

References

  • Application of Chiral Solvating Agents: Wenzel, T. J. (2018). Discrimination of Enantiomers Using NMR Spectroscopy. Wiley.

  • HPLC Stationary Phase Mechanisms: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][3][4][5][6][7][8] Chemical Society Reviews, 37, 2593-2608.

  • GC Cyclodextrin Technology: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Comparison of NMR and HPLC: Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

Sources

Spectroscopic Differentiation of N-Alkyl vs. N-Acyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the piperidine scaffold is ubiquitous (e.g., fentanyl, donepezil). Distinguishing between N-alkyl (amine) and N-acyl (amide) derivatives is a frequent analytical challenge during synthesis optimization and metabolite identification.

The core differentiation lies in the electronic state of the nitrogen atom:

  • 
    -Alkyl Piperidines:  The nitrogen is 
    
    
    
    -hybridized with a localized lone pair, exhibiting basicity and rapid pyramidal inversion.
  • 
    -Acyl Piperidines:  The nitrogen is 
    
    
    
    -like due to resonance delocalization of the lone pair into the carbonyl group, resulting in planar geometry, restricted rotation, and neutral character.

This guide details the specific spectroscopic signatures arising from these electronic differences, providing self-validating protocols for NMR, IR, and Mass Spectrometry.

Fundamental Electronic Theory

To interpret the spectra correctly, one must understand the underlying causality.

  • The Amine (Alkyl) Case: The nitrogen lone pair is high-energy and available. It occupies an orbital capable of interacting with anti-periplanar C-H bonds (

    
    ), a phenomenon known as the trans-diaxial effect , which generates specific IR signals (Bohlmann bands).
    
  • The Amide (Acyl) Case: The lone pair is delocalized (

    
    ). This creates a partial double bond character between N and C=O, leading to restricted rotation  (rotamers) observable in NMR.[1]
    
Visualization: Electronic Logic Flow

ElectronicLogic cluster_0 N-Alkyl Piperidine cluster_1 N-Acyl Piperidine Alkyl N-Alkyl Structure sp3 sp3 Nitrogen (Pyramidal) Alkyl->sp3 LP_Loc Localized Lone Pair sp3->LP_Loc Basic Basic / Nucleophilic LP_Loc->Basic Inversion Rapid Inversion (Avg Signal) LP_Loc->Inversion Bohlmann IR: Bohlmann Bands (2700-2800 cm-1) LP_Loc->Bohlmann Stereo dependent Acyl N-Acyl Structure sp2 sp2-like Nitrogen (Planar) Acyl->sp2 Resonance n -> pi* Resonance sp2->Resonance Restricted Restricted Rotation (Rotamers) Resonance->Restricted Deshielding NMR: Deshielding (Anisotropy) Resonance->Deshielding AmideI IR: Amide I Band (1640 cm-1) Resonance->AmideI

Figure 1: Causal flow from electronic structure to observable spectroscopic phenomena.

Comparative Analysis: Spectroscopic Signatures

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this differentiation.

1. Proton (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H) NMR[1][2][3][4][5][6][7]
  • 
    -Protons (N-CH
    
    
    
    ):
    • N-Alkyl: The

      
      -protons are shielded, typically appearing at 2.2 – 2.8 ppm . Due to rapid ring inversion, axial and equatorial protons often average out at room temperature unless the ring is locked.
      
    • N-Acyl:[6][8] The anisotropy of the carbonyl group significantly deshields the

      
      -protons. They shift downfield to 3.2 – 4.5 ppm .
      
  • Rotameric Broadening (The "Amide" Tell):

    • N-Acyl:[6][8] Due to the partial double bond character (barrier ~15-20 kcal/mol), rotation is slow on the NMR timescale at room temperature. You will often see broad peaks or two distinct sets of signals (e.g., a 60:40 split) for the

      
      -protons.
      
    • Protocol: If you suspect an N-acyl compound but see broad peaks, run the sample at 350 K (77 °C) in DMSO-

      
      . The signals will coalesce into sharp averages as the rotation rate increases.
      
2. Carbon (

C) NMR[1][2][3][4][6][7][9]
  • Carbonyl Carbon: The definitive marker for N-acyl is a signal at 168 – 175 ppm . N-alkyls lack this entirely.

  • 
    -Carbons: 
    
    • N-Alkyl: ~45 – 55 ppm.

    • N-Acyl:[6][8] ~40 – 50 ppm (often split into pairs due to rotamers).

B. Infrared Spectroscopy (IR)

IR provides a rapid "Yes/No" confirmation of the functional group.

  • Amide I Band (C=O Stretch):

    • N-Acyl:[6][8] Shows a very strong, characteristic absorption at 1640 – 1680 cm

      
       .
      
    • N-Alkyl: Completely absent.

  • Bohlmann Bands (C-H Stretch):

    • N-Alkyl: If the lone pair is anti-periplanar to the

      
      -C-H bonds (common in trans-fused systems or specific chair conformers), you will see "Bohlmann bands" in the 2700 – 2800 cm
      
      
      
      region (lower energy than standard C-H stretches).
    • N-Acyl:[6][8] Absent, as the lone pair is involved in resonance.

C. Mass Spectrometry (MS)

Fragmentation patterns differ based on the stability of the resulting ions.

  • N-Alkyl Fragmentation:

    • 
      -Cleavage:  The dominant pathway.[10] The radical cation cleaves the C-C bond adjacent to the nitrogen, forming a stable iminium ion.
      
    • Signature: Strong

      
       or 
      
      
      
      peaks.
  • N-Acyl Fragmentation:

    • McLafferty Rearrangement: If the acyl chain has

      
      -hydrogens (e.g., N-butyryl), a McLafferty rearrangement is prominent.
      
    • Acylium Ion: Cleavage of the N-C(=O) bond generates acylium ions (e.g.,

      
       43 for acetyl).
      

Data Summary Table

Feature

-Alkyl Piperidine

-Acyl Piperidine

H NMR (

-CH

)
2.2 – 2.8 ppm (Shielded)3.2 – 4.5 ppm (Deshielded)
NMR Dynamics (RT) Sharp signals (Rapid inversion)Broad or Split signals (Rotamers)

C NMR (C=O)
Absent168 – 175 ppm
IR: Amide I AbsentStrong (1640 – 1680 cm

)
IR: Bohlmann Bands Present (2700 – 2800 cm

)
Absent
MS Fragmentation

-Cleavage (Iminium formation)
McLafferty / Acylium ion
Basicity Basic (forms salts with HCl)Neutral (no salt formation)

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Confirmation

Purpose: To confirm if broad signals are due to restricted amide rotation (N-acyl) or impurities.

  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-

    
      (high boiling point required).
    
  • Acquisition 1 (Baseline): Acquire

    
    H NMR at 298 K (25 °C) . Note the integration and line width of 
    
    
    
    -protons (3.0 - 4.5 ppm range).
  • Acquisition 2 (High Temp): Heat probe to 353 K (80 °C) . Allow 5 minutes for equilibration.

  • Analysis:

    • Result A (Coalescence): If broad peaks sharpen and merge into a single set, the compound is

      
      -acyl  (overcoming rotational barrier).
      
    • Result B (No Change/Degradation): If peaks remain broad or complex, consider conformational locking in N-alkyls or sample impurity.

Protocol 2: IR "Bohlmann" Check

Purpose: To identify N-alkyl amines via lone-pair effects.

  • Sample Prep: Do not use KBr pellets if possible, as pressure can distort lattice/conformation. Use ATR (Attenuated Total Reflectance) or a solution cell (CCl

    
     or CH
    
    
    
    Cl
    
    
    ).
  • Scan: Collect spectrum from 4000 to 600 cm

    
    .
    
  • Zoom: Focus on 2600 – 2900 cm

    
     .
    
  • Analysis: Look for W-shaped or V-shaped bands on the lower energy side of the main C-H stretch. Presence =

    
    -Alkyl  (with specific stereochemistry).
    

Decision Matrix Workflow

Use this logic flow to identify your unknown piperidine derivative.

DecisionTree Start Unknown Piperidine Derivative IR_Step Step 1: IR Spectroscopy Check 1640-1680 cm-1 Start->IR_Step Has_CO Strong Band Present IR_Step->Has_CO No_CO Band Absent IR_Step->No_CO Acyl_Path Probable N-Acyl Has_CO->Acyl_Path Alkyl_Path Probable N-Alkyl No_CO->Alkyl_Path NMR_Step Step 2: 1H NMR (CDCl3) Check alpha-proton shift Acyl_Path->NMR_Step Alkyl_Path->NMR_Step High_Shift Shift > 3.2 ppm Broad/Split Peaks NMR_Step->High_Shift Low_Shift Shift < 2.8 ppm Sharp Peaks NMR_Step->Low_Shift Final_Acyl CONFIRMED: N-Acyl Piperidine High_Shift->Final_Acyl Final_Alkyl CONFIRMED: N-Alkyl Piperidine Low_Shift->Final_Alkyl

Figure 2: Step-by-step decision matrix for structural elucidation.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for general IR/NMR principles).
  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Source for chemical shift ranges and Bohlmann band theory).

  • National Institute of Standards and Technology (NIST). "Piperidine IR and Mass Spectra." NIST Chemistry WebBook, SRD 69.[11] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.